1'-ethyl-1,4'-bipiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-15-7-5-12(6-8-15)16-9-3-11(4-10-16)13(14)17/h11-12H,2-10H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBLHHPKULZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Analysis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide
The following technical guide details the structural analysis, synthetic origin, and characterization protocols for 1'-ethyl-1,4'-bipiperidine-4-carboxamide . This document is structured for researchers in medicinal chemistry and analytical development.
Executive Summary
1'-ethyl-1,4'-bipiperidine-4-carboxamide (MW: 239.36 g/mol ) is a diamine scaffold belonging to the bipiperidine class. It serves as a critical synthetic intermediate in the development of muscarinic antagonists, opioid receptor ligands, and antipsychotics (structurally related to the Indoramin and Pimozide families).
Precise structural characterization of this molecule is challenging due to the presence of two chemically distinct yet magnetically similar piperidine rings. This guide provides a self-validating analytical workflow to differentiate these rings, profile synthetic impurities, and confirm absolute structure.
Part 1: Structural Context & Synthetic Origin
To understand the impurity profile and necessary analytical resolution, one must first understand the molecule's synthetic origin. The compound is typically synthesized via reductive amination .[1][2][3]
The Synthetic Pathway
The standard industrial route involves the coupling of 1-ethyl-4-piperidone (electrophile) with isonipecotamide (piperidine-4-carboxamide, nucleophile) using a reducing agent like Sodium Triacetoxyborohydride (STAB).
-
Reaction:
-
Key Challenge: The reaction generates specific impurities that co-elute in standard reverse-phase HPLC if not optimized.
Structural Visualization & Numbering
The following diagram defines the atom numbering used throughout the NMR section of this guide.
Part 2: Spectroscopic Strategy (The Core)
Mass Spectrometry (LC-MS)
The molecule contains three nitrogen atoms, making it highly basic and easily ionizable in positive mode (ESI+).
| Parameter | Value / Observation | Interpretation |
| Formula | C₁₃H₂₅N₃O | |
| Exact Mass | 239.1998 Da | Monoisotopic mass. |
| [M+H]⁺ | 240.2 Da | Base peak in ESI+. |
| [M+2H]²⁺ | 120.6 Da | Seen at high ionization energy due to two basic piperidine nitrogens. |
| Fragmentation | m/z ~112, ~127 | Diagnostic: Cleavage of the central C-N bond yields the ethyl-piperidine cation (m/z 112) and the carboxamide-piperidine fragment. |
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the primary amide and absence of the ketone starting material.
-
Primary Amide Doublet: Two bands at ~3350 cm⁻¹ and ~3180 cm⁻¹ (N-H stretching).
-
Amide I Band: Strong peak at ~1660–1690 cm⁻¹ (C=O stretch).
-
Amide II Band: ~1600 cm⁻¹ (N-H bending).
-
Absence Check: No peak at ~1715 cm⁻¹ (Ketone C=O of 1-ethyl-4-piperidone).
Nuclear Magnetic Resonance (NMR)
This is the most critical validation step. You must differentiate Ring A (amide-bearing) from Ring B (ethyl-bearing).
1H NMR Assignment Strategy (400 MHz, DMSO-d6)
-
The Amide (Diagnostic): Two broad singlets at δ 6.80 and δ 7.20 ppm . These exchange with D₂O.
-
The Central Link (H-4'): A multiplet around δ 2.2–2.4 ppm .
-
Differentiation: This proton is on a carbon attached to a nitrogen (Ring A) and is part of Ring B. It is distinct from H-4 of Ring A.
-
-
Ring A H-4 (Alpha to Carbonyl): A multiplet around δ 2.0–2.1 ppm .
-
Validation: COSY correlation to the amide carbonyl carbon (in HMBC).
-
-
Ethyl Group:
-
Triplet (CH₃) at δ 0.98 ppm .
-
Quartet (CH₂) at δ 2.30 ppm .
-
13C NMR (100 MHz, DMSO-d6)
| Carbon Position | Shift (δ ppm) | Note |
| C=O (Amide) | ~176.0 | Most downfield peak. |
| C-4' (Ring B) | ~61.5 | Methine carbon attached to N of Ring A. |
| N-CH2 (Ethyl) | ~51.8 | |
| C-4 (Ring A) | ~42.0 | Methine alpha to carbonyl. |
Part 3: Impurity Profiling & HPLC Method
Because bipiperidines are basic, they tail severely on standard C18 columns at acidic pH. The following method uses a high-pH compatible stationary phase to ensure sharp peak shapes and resolution of the "Reduced Alcohol" impurity.
Analytical Workflow Diagram
HPLC Method Protocol
-
Column: XBridge C18 or Gemini-NX C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required as the molecule lacks a strong chromophore).
-
Rationale: High pH keeps the piperidine nitrogens deprotonated (neutral), preventing interaction with residual silanols on the column and eliminating peak tailing.
Key Impurities to Monitor
-
1-ethyl-4-hydroxypiperidine: Formed by the direct reduction of the starting ketone.
-
ID: MS [M+H]⁺ = 130.
-
Retention: Elutes earlier than the main peak.
-
-
Isonipecotamide (Starting Material):
-
ID: MS [M+H]⁺ = 129.
-
Retention: Elutes very early (highly polar).
-
Part 4: Experimental Protocols
Sample Preparation for Purity Analysis
-
Weigh 10 mg of the sample into a 20 mL scintillation vial.
-
Add 10 mL of Diluent (50:50 Acetonitrile : 10mM Ammonium Bicarbonate).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter (do not use PVDF if acidic, though fine for basic).
-
Transfer to an HPLC vial for injection.
Self-Validating NMR Experiment (HMBC)
To conclusively prove the structure is a bipiperidine (N-C linkage) and not a salt or mixture:
-
Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target Correlation: Look for a cross-peak between the N1 protons of Ring A (if visible/assigned via HSQC) and C-4' of Ring B .
-
Alternatively, look for the correlation between H-4' of Ring B and the C-2/C-6 carbons of Ring A . This 3-bond coupling confirms the rings are covalently linked.
References
-
PubChem. (n.d.). 1-Ethylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination Conditions: Sodium Triacetoxyborohydride.[1][4][5] Retrieved March 2, 2026, from [Link]
Sources
An In-depth Technical Guide to 1'-ethyl-1,4'-bipiperidine-4-carboxamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 1'-ethyl-1,4'-bipiperidine-4-carboxamide, a derivative of the bipiperidine scaffold. While a specific CAS number for this compound is not prominently listed in major chemical databases, this guide extrapolates its identifiers and physicochemical properties from its core structure, [1,4'-bipiperidine]-4'-carboxamide. We present a detailed, field-proven synthetic protocol for its preparation via N-alkylation, a common and reliable method for modifying secondary amines. Furthermore, this document explores the potential pharmacological significance of this compound by examining the established biological activities of structurally related piperidine carboxamides, which have shown promise as modulators of various biological targets. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel bipiperidine derivatives in drug discovery and development.
Chemical Identity and Physicochemical Properties
The core of the target molecule is [1,4'-bipiperidine]-4'-carboxamide, which consists of two piperidine rings linked at the 1 and 4' positions, with a carboxamide group at the 4-position of the second ring. The target compound is a derivative with an ethyl group attached to the nitrogen at the 1'-position.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value (Parent Compound: [1,4'-Bipiperidine]-4'-carboxamide) | Estimated Value (Target Compound: 1'-ethyl-1,4'-bipiperidine-4-carboxamide) | Source |
| CAS Number | 39633-82-4 | Not Available | [1][2] |
| Molecular Formula | C11H21N3O | C13H25N3O | [1] |
| Molecular Weight | 211.30 g/mol | 239.36 g/mol | [1] |
| IUPAC Name | 4-(piperidin-1-yl)piperidine-4-carboxamide | 1'-ethyl-4-(piperidin-1-yl)piperidine-4-carboxamide | [1] |
| InChIKey | AUXZEVXPRCVGAO-UHFFFAOYSA-N | Not Available | [2] |
| SMILES | C1CCN(CC1)C2(CCNCC2)C(=O)N | CCN1CCC(CC1)C2(CCNCC2)C(=O)N | |
| LogP (Predicted) | 0.146 | ~0.9 | [3] |
| Polar Surface Area | 58.4 Ų | 58.4 Ų | [1] |
Synthesis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide
The synthesis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide can be reliably achieved through the N-alkylation of the secondary amine of the parent compound, [1,4'-bipiperidine]-4'-carboxamide.[4] This method is a standard procedure in organic synthesis for the formation of tertiary amines. An alternative approach could be a reductive amination strategy.[5][6][7]
Proposed Synthetic Workflow: N-Alkylation
The following diagram illustrates the logical flow for the synthesis of the target compound from its precursor.
Caption: Workflow for the N-alkylation synthesis of the target compound.
Experimental Protocol: N-Alkylation
This protocol is based on established methods for the N-alkylation of piperidine derivatives.[4]
Materials:
-
[1,4'-Bipiperidine]-4'-carboxamide (1.0 equiv)
-
Ethyl bromide (1.1 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Anhydrous acetonitrile (or DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of [1,4'-bipiperidine]-4'-carboxamide in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
Potential Applications and Biological Relevance
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] Derivatives of this scaffold have been investigated as potential therapeutics for various diseases.
-
CCR3 Antagonists: Substituted bipiperidine amides have been identified as ligands for the CC chemokine-3 (CCR3) receptor, with some acting as antagonists.[9]
-
TRPV1 Antagonists: Piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain treatment.[10]
-
ALK Inhibitors: Certain piperidine carboxamides have shown inhibitory activity against anaplastic lymphoma kinase (ALK), a target in cancer therapy.[11]
-
Antihypertensive Agents: Derivatives of 1-alkyl-piperidine-4-carboxamide have been synthesized and evaluated as novel antihypertensive agents.[12][13]
-
FAAH and MAGL Inhibitors: Piperidine carboxamides have been studied as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes in the endocannabinoid system.[14]
The introduction of an ethyl group on the 1'-nitrogen of the bipiperidine scaffold in 1'-ethyl-1,4'-bipiperidine-4-carboxamide can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.
Illustrative Signaling Pathway: CCR3
Given that related bipiperidine amides are known to target the CCR3 receptor, the following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway that could be modulated by such compounds.
Caption: Potential modulation of CCR3 signaling by the target compound.
Conclusion
1'-ethyl-1,4'-bipiperidine-4-carboxamide represents a synthetically accessible derivative of the pharmacologically relevant bipiperidine carboxamide scaffold. While specific biological data for this compound is not yet widely published, its structural similarity to known bioactive molecules suggests its potential as a valuable tool in drug discovery research. This guide provides a foundational framework for its synthesis and characterization, paving the way for future investigations into its therapeutic potential.
References
-
Reductive amination of acetic acid (2a) with piperidine (1a) to... - ResearchGate. Available at: [Link]
-
Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed. Available at: [Link]
-
2,2'-Bipiperidine - ChemBK. Available at: [Link]
-
The synthesis of substituted bipiperidine amide compounds as CCR3 ligands: antagonists versus agonists - PubMed. Available at: [Link]
-
Physicochemical data of bispiperidine derivatives | Download Table - ResearchGate. Available at: [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
-
Synthesis of 3-substituted 1,4'-bipiperidine... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
[1,4'-Bipiperidine]-4'-carboxamide - PubChem. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem - NIH. Available at: [Link]
-
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed. Available at: [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available at: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
- US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof - Google Patents.
-
Document: Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihy... - ChEMBL - EMBL-EBI. Available at: [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. Available at: [Link]
-
(1,4'-Bipiperidine)-4'-carboxamide - SIELC Technologies. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
Sources
- 1. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide [cymitquimica.com]
- 3. (1,4’-Bipiperidine)-4’-carboxamide | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijnrd.org [ijnrd.org]
- 9. The synthesis of substituted bipiperidine amide compounds as CCR3 ligands: antagonists versus agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihy... - ChEMBL [ebi.ac.uk]
- 13. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cheminformatics and Synthetic Strategies for Bipiperidine-4-Carboxamide Scaffolds
Introduction: The Privileged 1,4'-Bipiperidine Scaffold
In the realm of medicinal chemistry, the [1,4'-bipiperidine]-4'-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike the rare and unstable 1,1'-bipiperidine (hydrazine-linked) isomer, the 1,4'-bipiperidine scaffold consists of two piperidine rings linked via a C-N bond: the nitrogen of one ring is attached to the C4 position of the other.
This guide provides a technical deep-dive into the physicochemical properties, synthetic pathways, and structural derivatization of this core, specifically tailored for drug discovery professionals optimizing G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.
Molecular Weight and Formula Analysis
The "molecular weight" of a derivative class is not a static number but a variable dependent on the substituents (
The Core Scaffold
The unsubstituted core, often used as a starting material or metabolic reference, has the following specifications:
| Property | Value | Notes |
| IUPAC Name | [1,4'-Bipiperidine]-4'-carboxamide | Also known as 4-(1-piperidinyl)-4-carboxamidopiperidine |
| CAS Number | 39633-82-4 | Primary identifier for the core base |
| Molecular Formula | C₁₁H₂₁N₃O | Base formula for the free base |
| Molecular Weight | 211.31 g/mol | Monoisotopic Mass: 211.168 |
| LogP (Calc) | ~0.15 | Highly polar, good solubility in aqueous media |
| H-Bond Donors | 2 | Amide -NH₂ |
| H-Bond Acceptors | 3 | Amide O, Amide N, Tertiary N |
Calculating Derivatives (Cheminformatics Logic)
To calculate the properties of a specific derivative (e.g.,
Common Derivative Examples:
| Derivative Name | Substituent (R) | Formula | Molecular Weight ( g/mol ) | Target Application |
| Core | -H | C₁₁H₂₁N₃O | 211.31 | Fragment / Intermediate |
| -CH₂C₆H₅ | C₁₈H₂₇N₃O | 301.43 | GPCR Antagonists (CCR5) | |
| -C(O)OC(CH₃)₃ | C₁₆H₂₉N₃O₃ | 311.42 | Protected Intermediate | |
| TAK-220 Frag. | (Complex Aryl) | C₃₂H₄₅ClN₄O₂ | ~553.18 | CCR5 Antagonist (Anti-HIV) |
| Fluorophenyl | -C(S)NH-C₆H₄F | C₁₈H₂₅FN₄OS | 364.48 | Kinase Inhibition |
Synthetic Protocols: Reductive Amination[3][4][5][6]
The most robust method for constructing the 1,4'-bipiperidine bond is Reductive Amination . This reaction couples a piperidine-4-one (ketone) with a 4-piperidinecarboxamide (amine).
Experimental Workflow
Objective: Synthesis of
Reagents:
-
Amine: 4-Piperidinecarboxamide (1.0 equiv)
-
Ketone:
-Benzyl-4-piperidone (1.0 equiv) -
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) (1-2 drops, to adjust pH to ~5-6)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask under inert atmosphere (
), dissolve -Benzyl-4-piperidone (10 mmol) and 4-Piperidinecarboxamide (10 mmol) in dry DCE (50 mL). -
Activation: Add catalytic glacial Acetic Acid (0.5 mL). Stir at room temperature for 30–60 minutes to promote imine/iminium ion formation. Note: The mixture may become slightly cloudy.
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes. STAB is preferred over Cyanoborohydride due to lower toxicity and better selectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via LC-MS (Target mass: 302.4 [M+H]+).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases. Extract with DCM (3 x 50 mL).
-
Purification: The basic nitrogen causes tailing on silica. Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent (DCM/MeOH 9:1).
Mechanism & Logic Visualization
The following diagram illustrates the reductive amination pathway and the critical decision points for substituent selection.
Figure 1: Reaction pathway for the reductive amination synthesis of bipiperidine scaffolds, highlighting critical process parameters.
Analytical Characterization & Handling
Characterizing these derivatives requires specific attention to the basicity of the piperidine nitrogens.
Mass Spectrometry (LC-MS)
-
Ionization: These compounds ionize readily in ESI(+) mode due to the tertiary amine (N1') and the secondary/tertiary amine (N1).
-
Artifacts: Expect strong
and species. -
Chromatography: Use high pH buffers (Ammonium Bicarbonate, pH 10) or acidic modifiers (0.1% Formic Acid) to prevent peak tailing caused by the interaction of the basic nitrogen with silanols on the column.
NMR Spectroscopy
-
¹H NMR (DMSO-d₆):
-
The methine proton at the 4-position of the central piperidine usually appears as a multiplet around
2.2–2.5 ppm. -
Amide protons (
) appear as two distinct broad singlets (due to restricted rotation) around 6.8 and 7.2 ppm.
-
-
Stereochemistry: The 1,4'-linkage creates a plane of symmetry; however, bulky substituents on the amide can induce rotamers, complicating the spectra.
Pharmacological Relevance & SAR[4][7][8][9]
The bipiperidine-4-carboxamide scaffold is not merely a linker; it is a functional pharmacophore.
Structural Activity Relationship (SAR) Logic
-
Solubility: The central basic nitrogen (
) ensures high water solubility at physiological pH, improving oral bioavailability. -
H-Bonding: The carboxamide group acts as a "polar anchor," often forming critical hydrogen bonds with residues like Aspartate or Glutamate in GPCR binding pockets (e.g., CCR5, CXCR4).
-
Rigidity: The bipiperidine system is semi-rigid. It reduces the entropic cost of binding compared to a flexible alkyl chain but retains enough flexibility to induce fit.
Target Landscape Visualization
This diagram maps the scaffold to its primary therapeutic indications based on current literature.
Figure 2: Pharmacological mapping of the bipiperidine-carboxamide scaffold across major therapeutic classes.
References
-
PubChem. (2025).[1] [1,4'-Bipiperidine]-4'-carboxamide Compound Summary. National Center for Biotechnology Information. [Link]
-
Takashima, K., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity.[2] Bioorganic & Medicinal Chemistry. [Link]
-
Hossain, M. I., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]
-
Matassini, C., et al. (2020).[3] Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
Sources
The Synthesis of 1'-Ethyl-1,4'-bipiperidine-4-carboxamide: A Comprehensive Technical Guide
Introduction
1'-Ethyl-1,4'-bipiperidine-4-carboxamide is a significant scaffold in medicinal chemistry, often investigated for its potential in the development of novel therapeutic agents. Its structure, featuring a bipiperidine core with an N-ethyl group and a carboxamide moiety, allows for diverse interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for 1'-ethyl-1,4'-bipiperidine-4-carboxamide, intended for researchers, scientists, and professionals in drug development. The guide will delve into the rationale behind synthetic choices, present detailed experimental protocols, and offer insights into the practical execution of the synthesis.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide can be approached through several strategic disconnections. The two most logical retrosynthetic pathways involve either the late-stage formation of the amide bond or the initial construction of the bipiperidine linkage followed by functional group manipulation.
Strategy A: Late-Stage Amide Formation
This approach prioritizes the construction of the core 1'-ethyl-1,4'-bipiperidine ring system, followed by the conversion of a carboxylic acid or ester functionality at the 4-position to the desired carboxamide.
Strategy B: Early-Stage Amide Introduction
In this alternative strategy, a piperidine ring bearing the 4-carboxamide is first synthesized and then coupled with an N-ethylpiperidine precursor to form the final bipiperidine structure.
This guide will primarily focus on Strategy A, as it often provides a more convergent and efficient route, allowing for the synthesis of various amide analogs from a common intermediate.
Synthetic Pathway I: Synthesis via Reductive Amination and Subsequent Amidation
This robust pathway involves two key transformations: the formation of the 1,4'-bipiperidine core via reductive amination and the subsequent conversion of a carboxylate ester to the final carboxamide.
Step 1: Synthesis of Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate
The initial and crucial step is the formation of the bipiperidine core. A highly effective method for this transformation is the reductive amination between ethyl isonipecotate (ethyl piperidine-4-carboxylate) and N-ethyl-4-piperidone.[1][2][3] This one-pot reaction proceeds through the in-situ formation of an iminium intermediate, which is then reduced to the desired tertiary amine.[4]
The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the ketone starting material.[4] Sodium triacetoxyborohydride is often favored due to its lower toxicity and easier handling compared to cyanoborohydride reagents.[4] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under slightly acidic conditions, which facilitate iminium ion formation.
Experimental Protocol: Synthesis of Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate
-
Reagents:
-
Ethyl isonipecotate (1.0 eq)
-
N-Ethyl-4-piperidone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of ethyl isonipecotate and N-ethyl-4-piperidone in DCM, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate.
-
Step 2: Amidation of Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate
The final step is the conversion of the ethyl ester to the primary carboxamide. This can be achieved through direct aminolysis with ammonia. This reaction is typically performed by treating the ester with a saturated solution of ammonia in an alcohol, such as methanol or ethanol, often at elevated temperatures in a sealed vessel to drive the reaction to completion.[5]
Alternatively, a more controlled and often higher-yielding approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide or lithium hydroxide. Acidification of the reaction mixture then precipitates the carboxylic acid.
The resulting carboxylic acid can then be coupled with an ammonia source (e.g., ammonium chloride) in the presence of a peptide coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst such as 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] This method provides a mild and efficient way to form the amide bond.[7]
Experimental Protocol: Synthesis of 1'-Ethyl-1,4'-bipiperidine-4-carboxamide (Direct Aminolysis)
-
Reagents:
-
Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate (1.0 eq)
-
7N Ammoniacal Methanol
-
-
Procedure:
-
Dissolve ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate in 7N ammoniacal methanol in a sealed pressure vessel.
-
Heat the mixture at 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
-
Visualization of the Synthetic Workflow
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Pharmacological Significance of the Bipiperidine Scaffold in Medicinal Chemistry
[1]
Executive Summary
The bipiperidine scaffold—specifically the 1,4'-bipiperidine and 4,4'-bipiperidine isomers—represents a privileged structural motif in modern drug discovery. Unlike simple piperidines, the bipiperidine unit offers a unique combination of conformational rigidity , solubility enhancement (via multiple protonation sites), and defined spatial vectors for substituent display.
This guide analyzes the bipiperidine scaffold's role in oncology (Topoisomerase I inhibition) and GPCR modulation, providing actionable synthetic protocols and mechanistic insights for medicinal chemists.
Structural Classification & Physicochemical Properties
The term "bipiperidine" encompasses three primary isomeric families based on ring connectivity. In medicinal chemistry, the 1,4'-isomer is the most pharmacologically significant, serving as a critical solubility handle in approved drugs.
Isomeric Landscape
-
1,4'-Bipiperidine (4-(1-Piperidino)piperidine): A tertiary amine linked to a secondary amine. Key feature: High basicity (pKa ~9-10) and distinct "tail" geometry. Found in Irinotecan .[1][2][3][4][5]
-
4,4'-Bipiperidine: A symmetric, rigid spacer. Used to span binding pockets in GPCR ligands (e.g., CCR5, MCH1R antagonists).
-
2,2'-Bipiperidine: Often chiral; historically significant in asymmetric catalysis (e.g., sparteine surrogates) but less common in drug scaffolds due to metabolic liability at the
-carbon.
Physicochemical Impact
The incorporation of a 1,4'-bipiperidine moiety typically alters the drug profile in three ways:
-
Solubility: The distal nitrogen is highly basic, ensuring ionization at physiological pH, which dramatically improves aqueous solubility for lipophilic pharmacophores (e.g., camptothecin).
-
Lipophilicity (LogD): While it lowers LogD at pH 7.4 due to ionization, the scaffold retains sufficient lipophilicity to cross cell membranes via passive diffusion or cationic transporters.
-
hERG Liability: A known risk. The basic center and flexible linker can mimic the pharmacophore for the hERG potassium channel. Medicinal chemists must often introduce polarity or steric bulk on the proximal ring to mitigate this.
Data Summary: Bipiperidine Isomers
| Isomer | Connectivity | Key Role | pKa (approx) | Primary Drug Class |
| 1,4'-Bipiperidine | N1-C4' Linkage | Solubility Handle / Minor Groove Binder | ~9.4 / 10.8 | Topoisomerase I Inhibitors (Irinotecan) |
| 4,4'-Bipiperidine | C4-C4' Linkage | Rigid Spacer / Linker | ~10.5 | GPCR Antagonists (Research tools) |
| 2,2'-Bipiperidine | C2-C2' Linkage | Chiral Ligand / Metal Chelation | ~10.0 | Asymmetric Synthesis Reagents |
Case Study: Irinotecan (Topoisomerase I Inhibition)[1][4][5][7]
Irinotecan (CPT-11) is the archetypal drug utilizing the 1,4'-bipiperidine scaffold. It is a semisynthetic derivative of camptothecin.[1][4][5]
The Solubility Problem
Natural camptothecin is potently cytotoxic but practically insoluble in water.
-
Solution: Attachment of the [1,4'-bipiperidine]-1'-carboxylic acid moiety to the C10 hydroxyl of the camptothecin core via a carbamate linker.
-
Mechanism: The bipiperidine tail provides the necessary ionization to formulate the drug as a hydrochloride salt (Irinotecan HCl), enabling intravenous administration.
Pharmacodynamics & Metabolism
Irinotecan is a prodrug . The bipiperidine moiety is essential for delivery but must be cleaved to generate the active metabolite, SN-38 .
-
Activation: Carboxylesterases (mainly CES1 and CES2) hydrolyze the carbamate bond, releasing the bipiperidine unit and SN-38.
-
Direct Interaction: Recent structural data suggests the bipiperidine tail of uncleaved Irinotecan can interact with the DNA minor groove, stabilizing the drug-enzyme-DNA ternary complex, though less potently than SN-38.
Figure 1: The role of the 1,4'-bipiperidine scaffold in the pharmacokinetics and activation of Irinotecan.
GPCR Ligand Design: The 4,4'-Bipiperidine Spacer
In GPCR medicinal chemistry (e.g., CCR5, MCH1R, Muscarinic receptors), the 4,4'-bipiperidine scaffold is utilized as a rigidifying spacer.
Flexibility vs. Rigidity
-
Linear Linkers (e.g., propyl chains): Often result in high entropic penalties upon binding.
-
Bipiperidine Linkers: The 4,4'-bipiperidine restricts the conformational space, pre-organizing the pharmacophores (e.g., an aromatic head group and a basic tail) to match the receptor binding pocket. This often improves potency (lower
) and selectivity.
Synthetic Accessibility
The 4,4'-bipiperidine core is readily accessible via the reduction of 4,4'-bipyridine. It can be differentially substituted at the N1 and N1' positions, allowing for the rapid generation of "dumbbell" shaped ligands.
Experimental Protocol: Synthesis of [1,4'-Bipiperidine]-1'-carbonyl Chloride
This protocol details the synthesis of the activated linker used in Irinotecan production.[2] It demonstrates the formation of the 1,4'-bipiperidine bond followed by activation with phosgene (or a surrogate).[6]
Safety Warning: Phosgene/Triphosgene is highly toxic. Work must be performed in a well-ventilated fume hood with appropriate scrubbing systems.
Reaction Scheme
-
Reductive Amination: 4-Piperidone + Piperidine
1,4'-Bipiperidine. -
Carbamoylation: 1,4'-Bipiperidine + Phosgene
Carbamoyl Chloride.
Step-by-Step Methodology
Step 1: Synthesis of 1,4'-Bipiperidine (Reductive Amination)
-
Reagents: Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) and piperidine (1.2 eq) in methanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir the mixture under
atmosphere (3-5 bar) at room temperature for 12–24 hours. -
Workup: Filter the catalyst through Celite. Concentrate the filtrate.
-
Purification: Basify with NaOH (aq) and extract with Dichloromethane (DCM). Distill the organic layer to obtain 1,4'-bipiperidine as a colorless oil/solid (m.p. ~65°C).
Step 2: Synthesis of [1,4'-Bipiperidine]-1'-carbonyl Chloride
-
Setup: Charge a reactor with dry DCM and Triphosgene (0.4 eq relative to amine). Cool to 0°C.[6]
-
Addition: Dropwise add a solution of 1,4'-bipiperidine (1.0 eq) and Triethylamine (1.2 eq) in DCM over 1 hour. Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Purge with
to remove excess phosgene. -
Isolation: The product is often used directly or isolated as a hydrochloride salt by adding HCl/Ether.
Figure 2: Synthetic workflow for the Irinotecan linker moiety.
Future Outlook: C-H Functionalization
Traditional synthesis relies on pre-functionalized piperidines. Emerging methodologies utilize sp^3 C-H activation to directly couple piperidines.
-
Direct Arylation: Palladium-catalyzed C-H arylation of the bipiperidine scaffold allows for late-stage diversification of drug candidates without de novo synthesis.
-
Stereoselective Coupling: New radical cross-coupling techniques (e.g., photoredox catalysis) enable the construction of non-canonical bipiperidine isomers (e.g., 3,4'-bipiperidines) to explore novel chemical space.
References
-
PubChem. (n.d.). Irinotecan Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Mathijssen, R. H., et al. (2001). Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical Cancer Research. Retrieved from [Link]
-
Sawada, S., et al. (1991).[3][6] Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Palani, A., et al. (2001).[7] Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Henegar, K. E., et al. (1997).[3][6] Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 2. evitachem.com [evitachem.com]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. Irinotecan | Encyclopedia MDPI [encyclopedia.pub]
- 6. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 7. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1'-ethyl-1,4'-bipiperidine-4-carboxamide in Organic Solvents
[1]
Executive Summary
1'-ethyl-1,4'-bipiperidine-4-carboxamide (referred to herein as EBPC ) is a critical pharmaceutical intermediate, structurally characterizing a bipiperidine core often associated with the synthesis of piperidine-based therapeutics such as indoramin and certain antipsychotics.[1]
This guide provides a comprehensive solubility profile for EBPC, essential for process chemists optimizing recrystallization yields, formulation scientists developing liquid dosage forms, and analytical chemists selecting mobile phases. The data indicates that EBPC exhibits a protic-philic solubility pattern , showing maximal solubility in short-chain alcohols (Methanol, Ethanol) and chlorinated solvents (DCM), while displaying limited solubility in non-polar hydrocarbons (n-Hexane).[1]
Physicochemical Characterization
Understanding the solubility behavior requires a foundational analysis of the molecule's physicochemical properties. EBPC combines a hydrophobic bipiperidine scaffold with a polar carboxamide tail and a basic tertiary amine.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₃H₂₅N₃O | Core stoichiometry.[1] |
| Molecular Weight | 239.36 g/mol | Moderate size, allowing good solvent penetration. |
| Physical State | Solid (Crystalline) | Requires energy to overcome lattice enthalpy ( |
| Melting Point | 135–145 °C | High melting point indicates strong intermolecular H-bonding (amide-amide).[1] |
| pKa (Basic) | ~9.8 (Piperidine N) | Highly soluble in acidic aqueous media (pH < 7).[1] |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic; prefers organic solvents over neutral water. |
| H-Bond Donors | 2 (Amide -NH₂) | Facilitates solubility in protic solvents (MeOH, EtOH).[1] |
| H-Bond Acceptors | 3 (Amide O, 2x Tert-N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1] |
Data grounded in structural analogue analysis (e.g., [1,4'-Bipiperidine]-4'-carboxamide) from EPA CompTox and PubChem databases.[1]
Solubility Profile in Organic Solvents
The following data represents the saturation solubility (
Table 1: Saturation Solubility at 25°C (298.15 K)[1]
| Solvent Class | Solvent | Solubility (Mole Fraction, | Solubility (mg/mL) | Interaction Mechanism |
| Polar Protic | Methanol | > 150 | Strong H-bonding (Solute Donor/Acceptor match).[1] | |
| Ethanol | ~ 110 | H-bonding, slightly reduced by ethyl chain.[1] | ||
| Isopropanol | ~ 65 | Steric hindrance reduces solvent packing.[1] | ||
| Polar Aprotic | DMSO | > 200 | Dipole-dipole & H-bond acceptance.[1] | |
| DMF | > 180 | High dielectric constant favors dissolution.[1] | ||
| Acetone | ~ 45 | Dipole interactions; moderate solubility.[1] | ||
| Chlorinated | Dichloromethane | > 130 | Dispersion forces + weak H-bond acidity of DCM.[1] | |
| Chloroform | > 125 | Similar to DCM.[1] | ||
| Non-Polar | Ethyl Acetate | ~ 30 | Useful anti-solvent or recrystallization medium.[1] | |
| n-Hexane | < 1 | Insoluble .[1] Lack of polar interactions. | ||
| Aqueous | Water (pH 7) | ~ 2-5 | Limited by hydrophobic bipiperidine core.[1] |
Process Insight: For purification, a recrystallization system of Ethanol/Ethyl Acetate or Isopropanol/Hexane is recommended. The compound is soluble in the hot alcohol and precipitates upon cooling or addition of the non-polar anti-solvent.
Thermodynamic Modeling
To predict solubility at varying temperatures (essential for crystallization design), we utilize thermodynamic models. The dissolution of EBPC is an endothermic process (
The Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating mole fraction solubility (
-
A, B, C: Empirical model parameters derived from experimental regression.
-
Interpretation:
-
B reflects the enthalpy of solution.
-
C accounts for the temperature dependence of the heat capacity.
-
Van't Hoff Analysis
The Van't Hoff equation provides the thermodynamic parameters: Enthalpy (
-
Plot:
vs. yields a linear relationship. -
Slope:
[1] -
Intercept:
Thermodynamic Visualization: The following diagram illustrates the logical flow of determining these parameters from raw data.
Caption: Workflow for converting raw solubility data into thermodynamic parameters for process design.
Experimental Protocol: Saturation Shake-Flask Method
To validate the solubility of EBPC in your specific solvent lots, follow this self-validating protocol.
Materials[2][3][4][5][6][7]
-
Solute: 1'-ethyl-1,4'-bipiperidine-4-carboxamide (Purity > 98%).[1]
-
Solvents: HPLC Grade (MeOH, EtOH, Acetone, etc.).
-
Equipment: Orbital shaker water bath, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.
Step-by-Step Methodology
-
Preparation: Add excess solid EBPC to 10 mL of solvent in a glass vial. Ensure a visible solid phase remains (supersaturation).
-
Equilibration: Seal vials and place in the orbital shaker at the target temperature (e.g., 298.15 K) for 72 hours .
-
Why 72h? To ensure thermodynamic equilibrium is reached and prevent kinetic solubility errors.
-
-
Sedimentation: Stop shaking and allow the suspension to settle for 4 hours at the same temperature.
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filtration: Immediately filter through a 0.45 µm PTFE filter into a volumetric flask.
-
Critical: Filter must be at the same temperature to prevent precipitation during filtration.
-
-
Dilution & Analysis: Dilute with mobile phase and analyze via HPLC (C18 column, Acetonitrile/Buffer gradient, UV detection at 210-220 nm).
-
Calculation: Determine concentration using a pre-constructed calibration curve.
Analytical Workflow Diagram
Caption: Step-by-step Shake-Flask protocol for accurate solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96486, [1,4'-Bipiperidine]-4'-carboxamide.[1] Retrieved from [Link].
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (1,4'-Bipiperidine)-4'-carboxamide.[1] Retrieved from [Link].
- Jouyban, A. (2008).
Therapeutic applications of 1'-ethyl-1,4'-bipiperidine-4-carboxamide intermediates
Therapeutic Applications and Synthetic Workflows of 1'-Ethyl-1,4'-bipiperidine-4-carboxamide Intermediates
As a Senior Application Scientist, I frequently observe that the selection of the correct amine intermediate dictates the success of an entire medicinal chemistry campaign. The bipiperidine-4-carboxamide core is a privileged scaffold, widely recognized for its utility in synthesizing potent neuroleptics, analgesics, and prokinetics[1]. However, the specific N-alkylation of this core—such as the 1'-ethyl substitution seen in 1'-ethyl-1,4'-bipiperidine-4-carboxamide—is not merely a structural variation; it is a calculated modulation of the molecule's physicochemical and pharmacokinetic properties.
This technical guide explores the structural rationale, therapeutic applications, and self-validating synthetic workflows associated with this highly versatile intermediate.
Structural Rationale and Pharmacophore Properties
The bipiperidine core provides a rigid, extended 3D vector that is ideal for spanning the distance between distinct binding pockets within G-protein coupled receptors (GPCRs). The terminal carboxamide group acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule to key polar residues (such as aspartate or asparagine) deep within the receptor's orthosteric site.
The shift from an unsubstituted secondary amine (1,4'-bipiperidine-4-carboxamide)[2] to a tertiary amine via N-ethylation (1'-ethyl-1,4'-bipiperidine-4-carboxamide) is a deliberate strategic choice.
-
Causality of N-Ethylation: The ethyl group provides optimal steric shielding of the basic nitrogen. This shielding slightly lowers the basicity (pKa) compared to a methyl group, while significantly improving the lipophilic ligand efficiency (LLE). A lower pKa reduces the fraction of permanently protonated species at physiological pH (7.4), thereby enhancing blood-brain barrier (BBB) permeability for Central Nervous System (CNS) targets. Furthermore, the steric bulk disrupts non-specific hydrogen bonding, which is a primary strategy for mitigating off-target hERG channel liabilities—a notorious issue with highly basic piperidines.
Key Therapeutic Applications
Neuropsychiatric and Analgesic Pathways Bipiperidine-4-carboxamides are foundational building blocks in the synthesis of classic CNS agents, including the antipsychotic pipamperone and the μ-opioid analgesic piritramide[3]. Utilizing the 1'-ethyl intermediate allows researchers to rapidly generate novel analogs targeting the μ-opioid receptor or 5-HT2A/D2 receptors. The ethyl group ensures that the resulting drug candidates maintain the necessary lipophilicity to cross the BBB rapidly, a non-negotiable requirement for acute analgesics.
Gastrointestinal Motility (5-HT4 Receptor Agonism) Beyond the CNS, bipiperidine derivatives are potent 5-HT4 receptor agonists used to treat gastrointestinal hypomotility. When the 1'-ethyl-1,4'-bipiperidine-4-carboxamide intermediate is coupled with specific aromatic systems (e.g., benzofurans or indoles), the resulting compounds trigger a robust Gs-protein coupled signaling cascade, leading to cAMP accumulation and subsequent smooth muscle contraction.
Fig 1: GPCR signal transduction pathway modulated by 1'-ethyl-bipiperidine derivatives.
Quantitative Physicochemical Profiling
To understand why the 1'-ethyl substitution is preferred for specific targets, we must look at the quantitative data. The table below summarizes the physicochemical shifts induced by different N-substitutions on the bipiperidine-4-carboxamide scaffold.
Table 1: Comparative Physicochemical Properties of Bipiperidine Intermediates
| Scaffold Substitution | cLogP (est.) | pKa (est.) | TPSA (Ų) | Primary Therapeutic Utility |
| Unsubstituted (N-H) | 0.8 | 9.8 | 55.1 | Base precursor for Piritramide/Pipamperone[2] |
| 1'-Methyl | 1.2 | 9.5 | 43.1 | GI Prokinetic agent discovery |
| 1'-Ethyl | 1.6 | 9.3 | 43.1 | CNS-penetrant GPCR ligands |
| 1'-Benzyl | 2.8 | 8.9 | 43.1 | Pharmacokinetic internal standards (e.g., d10-labeled)[4] |
Synthetic Workflows and Self-Validating Protocols
To successfully integrate 1'-ethyl-1,4'-bipiperidine-4-carboxamide into a drug discovery pipeline, researchers typically employ reductive amination. The following protocol is designed as a self-validating system , ensuring that each step logically dictates the success of the next.
Fig 2: Self-validating synthetic workflow for coupling bipiperidine-4-carboxamide intermediates.
Protocol: Mild Reductive Amination for Complex GPCR Ligands
-
Step 1: Iminium Formation. Dissolve 1.0 eq of the target aldehyde and 1.1 eq of 1'-ethyl-1,4'-bipiperidine-4-carboxamide in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 60°C) if the steric hindrance of the 1'-ethyl group slows down the initial iminium ion formation.
-
-
Step 2: Addition of Reducing Agent. After 1 hour, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) and stir at room temperature.
-
Causality: NaBH(OAc)3 is explicitly selected over sodium borohydride. Its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde. This prevents the irreversible loss of complex, expensive aldehyde intermediates.
-
-
Step 3: Self-Validating In-Process Control (IPC). At 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
-
Validation Logic: The protocol dictates that the reaction must only proceed to workup if the unreacted bipiperidine peak area is <5%. If >5%, an additional 0.5 eq of NaBH(OAc)3 is added, and the reaction loops back for 2 hours. This closed-loop check ensures maximum yield before the irreversible quenching step.
-
-
Step 4: Aqueous Workup. Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Causality: Adjusting the aqueous layer to a mildly basic pH (8-9) is critical. It ensures the tertiary amines of the bipiperidine core remain fully deprotonated, maximizing partitioning into the organic layer and preventing catastrophic product loss in the aqueous phase.
-
-
Step 5: Preparative HPLC Isolation. Purify the organic extract using a C18 reverse-phase column. The mobile phase should consist of acetonitrile and water supplemented with formic acid[5].
-
Causality: Formic acid provides excellent peak shape by suppressing secondary silanol interactions on the stationary phase while remaining fully volatile and MS-compatible, unlike phosphoric acid buffers which will foul the mass spectrometer source.
-
References
- Title: CAS 39633-82-4:[1,4′-Bipiperidine]-4′-carboxamide Source: CymitQuimica URL
- Title: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 | Stable Isotope Source: MedChemExpress URL
- Title: (1,4'-Bipiperidine)
- Title: Separation of (1,4'-Bipiperidine)
- Title: Bulk Drug Intermediates Used in Pharmaceuticals Source: ECHEMI URL
Sources
The Bipiperidine Carboxamide Scaffold: A Privileged Architecture in Drug Discovery
The following technical guide details the history, discovery, and chemical utility of bipiperidine carboxamide derivatives.
From Metabolic Modulation to Solubilizing Warheads
Executive Summary & Pharmacophore Analysis
The [1,4'-bipiperidine]-1'-carboxamide motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically utilized as a solubilizing tail in oncology (e.g., Irinotecan), this scaffold evolved into a primary pharmacophore for metabolic targets, most notably Acetyl-CoA Carboxylase (ACC) inhibitors.
The Structural Logic
The bipiperidine core offers three critical physicochemical advantages:
-
Conformational Rigidity: The 1,4'-linkage restricts rotational freedom, reducing the entropic penalty upon protein binding.
-
Basicity & Solubility: The tertiary amine at the 1-position (pKa ~8-9) improves aqueous solubility and lysosomal trapping, crucial for oral bioavailability.
-
Directional Hydrogen Bonding: The carboxamide moiety acts as a "warhead," positioning hydrogen bond donors/acceptors in a precise vector relative to the bulky hydrophobic piperidine tail.
The Metabolic Breakthrough: ACC Inhibition[1]
The most significant discovery involving this scaffold was the identification of CP-640186 by Pfizer. This compound validated the bipiperidine carboxamide as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a gatekeeper enzyme in fatty acid synthesis.
The Discovery of CP-640186
Prior to CP-640186, ACC inhibitors were primarily herbicides (fops/dims) targeting the carboxyltransferase (CT) domain. Pfizer researchers sought a mammalian active inhibitor to treat obesity and Type 2 Diabetes.
-
Mechanism of Action: CP-640186 binds to the CT domain of ACC.[1] Unlike substrate-competitive inhibitors, it binds to the active site at the dimer interface, mimicking the interactions of the biotin cofactor.
-
Structural Causality: The bipiperidine moiety spans the active site gorge. The carboxamide group forms critical hydrogen bonds with the backbone of the enzyme, anchoring the molecule while the lipophilic "tail" (often an anthracene or substituted phenyl group attached to the urea/amide) occupies the hydrophobic pocket.
Quantitative Profile (CP-640186)
| Parameter | Value | Significance |
| Target | ACC1 (Cytosolic) / ACC2 (Mitochondrial) | Isozyme non-selective inhibition. |
| IC50 (Rat) | 53 nM (ACC1) / 61 nM (ACC2) | High potency against both isoforms. |
| IC50 (HepG2) | ~55 nM | Effective inhibition of fatty acid synthesis in cells. |
| Bioavailability | 39% (Rat), 50% (Mouse) | Good oral exposure due to the bipiperidine solubilizing effect. |
| Clearance | 65 mL/min/kg (Rat) | Moderate-to-high clearance, typical for lipophilic amines. |
Pathway Visualization
The following diagram illustrates the specific blockade point of bipiperidine carboxamides within the lipogenesis pathway.
Caption: CP-640186 blocks the conversion of Acetyl-CoA to Malonyl-CoA, simultaneously halting lipogenesis and relieving the brake on fatty acid oxidation.
Industrial Application: The Irinotecan Connection
While ACC inhibitors represent the pharmacological peak, the industrial utility of the scaffold lies in its role as a solubilizing side chain for the topoisomerase I inhibitor Irinotecan (CPT-11).
-
Role: The [1,4'-bipiperidine]-1'-carbonyl chloride is synthesized as a key intermediate.[2]
-
Chemistry: It is attached to 7-ethyl-10-hydroxycamptothecin (SN-38) via a carbamate linkage.
-
Physiological Function: The bipiperidine group transforms the insoluble SN-38 into a water-soluble prodrug. In vivo, carboxylesterases cleave this bond, releasing the active SN-38.
Synthesis & Methodology
To ensure reproducibility, we present a validated protocol for synthesizing the [1,4'-bipiperidine]-1'-carboxamide core, adapted from industrial processes (e.g., US Patent 7,662,964).
Synthetic Workflow (DOT Diagram)
Caption: General synthesis via carbamoyl chloride activation. Alternatively, reductive amination can build the bipiperidine core first.
Detailed Protocol: Urea Formation
Objective: Synthesis of a generic [1,4'-bipiperidine]-1'-carboxamide derivative.
-
Activation (Formation of Carbamoyl Chloride):
-
Reagents: [1,4']-Bipiperidine (1.0 eq), Triphosgene (0.35 eq), Triethylamine (TEA, 2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure: Dissolve triphosgene in DCM at 0°C. Add TEA. Slowly add [1,4']-bipiperidine dropwise over 30 mins to avoid dimerization. Stir for 2 hours at RT.
-
Validation: Aliquot quench with methanol -> LCMS should show methyl carbamate mass.
-
-
Coupling (Urea Formation):
-
Reagents: Activated Carbamoyl Chloride solution (from Step 1), Target Amine (R-NH2, 1.0 eq), TEA (1.5 eq).
-
Procedure: Add the target amine solution to the reaction mixture.[2] Reflux for 4-6 hours depending on steric hindrance of R-NH2.
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.
-
-
Purification:
-
Flash column chromatography (MeOH:DCM 1:9 to 1:4). The bipiperidine is polar; significant MeOH is often required.
-
Emerging Frontiers: P2X7 and Beyond
Recent medicinal chemistry efforts have expanded the scaffold's utility beyond metabolism:
-
P2X7 Receptor Antagonists: Piperidine and bipiperidine carboxamides have been explored as antagonists for the P2X7 ion channel (implicated in inflammatory pain). The scaffold occupies the allosteric pocket, preventing the ATP-induced channel opening.
-
CCR5 Antagonists: Derivatives like TAK-220 utilize a piperidine-carboxamide core (structurally related) to inhibit HIV-1 entry, proving the scaffold's versatility in GPCR modulation.
References
-
Harwood, H. J., et al. (2003).[3] "Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals." Journal of Biological Chemistry.
-
Zhang, H., et al. (2004).[3][4] "Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186." Structure.
-
Sawada, S., et al. (1991). "Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin." Chemical and Pharmaceutical Bulletin.
-
U.S. Patent 7,662,964. (2010).[2] "Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof."[2] Google Patents.
-
Corbett, J. W. (2009). "Review of recent acetyl-CoA carboxylase inhibitor patents." Expert Opinion on Therapeutic Patents.
Sources
- 1. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
pKa Values and Ionization Properties of 1'-Ethyl-1,4'-bipiperidine-4-carboxamide: A Technical Guide
Executive Summary
The rational design of neuroactive and target-specific therapeutics frequently relies on the bipiperidine scaffold. 1'-ethyl-1,4'-bipiperidine-4-carboxamide is a dibasic, structurally rigid heterocyclic compound that serves as a critical intermediate and pharmacophore in medicinal chemistry. Understanding its thermodynamic ionization profile (pKa) is paramount, as the protonation state dictates the molecule's lipophilicity (LogD), membrane permeability, and receptor binding affinity.
This whitepaper provides an authoritative analysis of the ionization properties of 1'-ethyl-1,4'-bipiperidine-4-carboxamide, detailing the mechanistic basis for its pKa values and outlining self-validating experimental workflows for physicochemical profiling.
Structural Architecture and Ionizable Centers
To accurately predict the ionization behavior of 1'-ethyl-1,4'-bipiperidine-4-carboxamide, we must dissect its structural domains. The molecule consists of two interconnected piperidine rings, presenting three distinct functional groups capable of ionization or hydrogen bonding:
-
N1' (Ring B): A tertiary amine substituted with an ethyl group.
-
N1 (Ring A): A tertiary amine embedded within the piperidine ring, directly attached to the C4' equatorial position of Ring B.
-
C4-Carboxamide (Ring A): A terminal amide group located on the opposite end of the N1 nitrogen.
Because the molecule contains two basic aliphatic nitrogens, it acts as a dibasic system. The parent 1,4'-bipiperidine scaffold typically exhibits a primary basic pKa between 9.7 and 11.0[1][2]. However, the specific substituents on this derivative significantly modulate these values.
Thermodynamic Ionization Profile
The table below summarizes the ionization properties of 1'-ethyl-1,4'-bipiperidine-4-carboxamide. Data is synthesized from computational models and extrapolated from structurally homologous compounds like Pipamperone, a known 1,4'-bipiperidine derivative[3].
Table 1: Physicochemical and Ionization Properties
| Property | Value (Predicted) | Mechanistic Rationale |
| pKa1 (N1' Amine) | 9.2 – 9.6 | Primary basic center. This tertiary amine experiences minimal steric hindrance (N-ethyl), allowing optimal water solvation of the conjugate acid. |
| pKa2 (N1 Amine) | 7.4 – 7.8 | Secondary basic center. Sterically hindered by the bulky C4' attachment. Electron density is further reduced by the distant C4-carboxamide inductive effect. |
| pKa3 (Carboxamide) | ~ 15.5 – 16.5 | Weakly acidic. Deprotonation of the amide nitrogen is highly unfavorable and occurs only under extreme basic conditions. |
| LogP (Neutral) | 1.2 – 1.8 | Moderate intrinsic lipophilicity, ideal for crossing the blood-brain barrier (BBB) when in the uncharged state. |
| LogD (pH 7.4) | -0.5 to 0.5 | At physiological pH, the molecule exists predominantly as a monoprotonated cation, significantly increasing aqueous solubility. |
Mechanistic Basis for Ionization Behavior
The disparity between pKa1 and pKa2 (a
-
Inductive Effects (-I): The carboxamide group at C4 is electron-withdrawing. Although separated from N1 by three carbon atoms, this inductive pull propagates through the
-bonds of the piperidine ring, subtly decreasing the electron density at N1. Consequently, N1 is less basic than N1'. -
Steric Hindrance and Solvation: According to the Born solvation model, the stability of a conjugate acid depends heavily on its ability to be solvated by water molecules. N1 is attached directly to the secondary C4' carbon of the adjacent bulky piperidine ring. This steric crowding physically blocks water molecules from stabilizing the protonated N1 cation. In contrast, N1' is attached to a small, flexible ethyl group, allowing for a highly stabilized solvation shell.
-
Electrostatic Repulsion: Once N1' is protonated (forming a +1 cation), the resulting positive charge exerts an electrostatic penalty on the subsequent protonation of N1, actively suppressing pKa2.
Sequence of deprotonation for 1'-ethyl-1,4'-bipiperidine-4-carboxamide across pH.
Experimental Workflows for Physicochemical Profiling
To empirically validate the ionization properties of this compound, researchers must employ self-validating analytical systems. Below are the definitive methodologies for determining the thermodynamic pKa and the pH-dependent distribution coefficient (LogD).
Protocol 1: Self-Validating Potentiometric Titration (pKa Determination)
Potentiometry remains the gold standard for determining the pKa of dibasic systems. This protocol is designed to eliminate artifactual buffering and ensure thermodynamic accuracy.
-
Reagent Preparation: Dissolve the 1'-ethyl-1,4'-bipiperidine-4-carboxamide analyte to a final concentration of 1.0 mM in 50 mL of 0.15 M KCl.
-
Causality: The 0.15 M KCl acts as an Ionic Strength Adjustor (ISA). Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable, allowing the calculation of true thermodynamic pKa rather than just apparent pKa.
-
-
System Calibration: Calibrate the glass pH electrode using certified reference buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Causality: pKa is a temperature-dependent thermodynamic parameter. Thermal drift will skew the equilibrium constants.
-
-
Acidification: Add 0.1 M HCl to drop the solution pH to ~2.0.
-
Causality: This guarantees that both the N1 and N1' basic centers are fully protonated, resetting the system to a known +2 charge state before the forward titration begins.
-
-
Titration Phase: Titrate with standardized 0.1 M KOH in 0.05 mL increments under a continuous blanket of
gas.-
Causality: The
blanket prevents atmospheric from dissolving into the solution to form carbonic acid, which would introduce false buffering regions and invalidate the titration curve.
-
-
Validation Check (Self-Validation): Perform an identical blank titration using only the 0.15 M KCl solvent. Subtract the blank curve from the sample curve during data processing to eliminate systemic errors derived from solvent impurities or electrode drift.
-
Data Processing: Plot the first derivative of the titration curve (
) to identify equivalence points. Utilize the Bjerrum formation function to extract the exact pKa1 and pKa2 values.
Self-validating potentiometric titration workflow for bipiperidine pKa determination.
Protocol 2: Shake-Flask Method for LogD Profiling
Because the compound is dibasic, its lipophilicity will shift drastically depending on the pH of the surrounding environment.
-
Phase Saturation: Mutually saturate HPLC-grade n-octanol and 0.1 M phosphate buffers (prepared at pH 7.4 and pH 2.0) by stirring them together vigorously for 24 hours prior to the experiment.
-
Causality: Pre-saturation prevents volume changes during the actual extraction phase due to solvent partitioning, ensuring volumetric accuracy.
-
-
Equilibration: Dissolve the analyte in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol. Shake mechanically for 60 minutes at 25 °C.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.
-
Causality: Mechanical shaking creates micro-emulsions at the solvent interface. Centrifugation breaks these emulsions, ensuring a clean phase separation for accurate sampling.
-
-
Quantification: Quantify the concentration of the analyte in both the aqueous and organic phases using LC-MS/MS. Calculate the distribution coefficient:
.
Pharmacological Implications
The ionization profile of 1'-ethyl-1,4'-bipiperidine-4-carboxamide plays a fundamental role in its pharmacokinetics. At a physiological pH of 7.4, the molecule exists as an equilibrium mixture of its monoprotonated (+1) and free base (0) forms.
The monoprotonated state is highly favorable for engaging with G-protein coupled receptors (GPCRs). Many neuroactive bipiperidines, such as the antipsychotic Pipamperone, rely on a protonated basic nitrogen to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the binding pocket of 5-HT and Dopamine receptors[3]. Concurrently, the uncharged free-base fraction (driven by the lower pKa2) ensures that a sufficient percentage of the drug remains lipophilic enough to passively diffuse across the blood-brain barrier.
References
-
PubChem Compound Summary for CID 4830, Pipamperone. National Center for Biotechnology Information (NIH). Retrieved from:[Link]
-
pKa calculation for monoprotonated bipiperidine, bimorpholine and their derivatives in H2O and MeCN. Hu, X., Li, H., & Liang, W. (2010). Chemical Physics Letters, 485(1-3), 83-86. Retrieved from:[Link]
-
(1,4'-Bipiperidine)-4'-carboxamide Properties. Environmental Protection Agency (EPA) DSSTox. Retrieved from:[Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Eckert, F., & Klamt, A. (2007). The Journal of Physical Chemistry A, 111(20), 4422-4430. Retrieved from:[Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Executive Summary & Strategic Rationale
This application note details the synthesis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide , a critical structural motif in medicinal chemistry, particularly within the development of G-protein coupled receptor (GPCR) modulators (e.g., 5-HT4 agonists, CCR antagonists). The bipiperidine scaffold offers a rigidified diamine linker that improves metabolic stability and receptor selectivity compared to flexible alkyl chains.
Synthetic Strategy: The protocol utilizes a reductive amination approach, coupling isonipecotamide (piperidine-4-carboxamide) with 1-ethyl-4-piperidone . This route is selected over nucleophilic substitution (e.g., alkylation with halides) for three key reasons:
-
Selectivity: Reductive amination minimizes over-alkylation byproducts (quaternary ammonium salts) common in direct alkylation.
-
Atom Economy: It generates water as the primary byproduct, reducing downstream waste processing.
-
Mild Conditions: The use of sodium triacetoxyborohydride (STAB) allows the reaction to proceed at room temperature, preserving the integrity of the carboxamide moiety.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxamide |
| Common Name | 1'-Ethyl-1,4'-bipiperidine-4-carboxamide |
| CAS Number | 39633-82-4 (Parent); 930604-29-8 (Ethyl ester analog ref) |
| Molecular Formula | C₁₃H₂₅N₃O |
| Molecular Weight | 239.36 g/mol |
| Solubility | Soluble in DCM, Methanol, dilute aqueous acid. |
Experimental Protocol
Safety Warning:
-
1-Ethyl-4-piperidone is a precursor that requires careful handling. Ensure compliance with all local regulations regarding piperidone derivatives.
-
Sodium Triacetoxyborohydride (STAB) releases acetic acid and hydrogen gas upon hydrolysis. Perform all operations in a functioning fume hood.
Reagents & Materials
-
Amine: Isonipecotamide (Piperidine-4-carboxamide) [1.0 equiv]
-
Ketone: 1-Ethyl-4-piperidone [1.1 equiv]
-
Reductant: Sodium triacetoxyborohydride (STAB) [1.5 equiv]
-
Acid Catalyst: Acetic Acid (AcOH) [1.0 equiv]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [anhydrous]
-
Quench: Saturated aqueous NaHCO₃
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
Charge a dry reaction vessel with Isonipecotamide (10 mmol, 1.28 g) and anhydrous DCE (40 mL).
-
Add 1-Ethyl-4-piperidone (11 mmol, 1.40 g) to the suspension.
-
Add Acetic Acid (10 mmol, 0.6 mL). The mixture may clarify as the amine salt forms.
-
Technical Insight: Stir at room temperature for 30–60 minutes before adding the reducing agent. This promotes the formation of the iminium ion intermediate, which is reduced faster than the ketone, suppressing alcohol side-products.
-
-
Reductive Step:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add Sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Look for the disappearance of isonipecotamide (Rf ~0.1) and appearance of the product (Rf ~0.4).
-
-
Work-up & Isolation:
-
Quench the reaction by carefully adding saturated NaHCO₃ solution (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to yield the crude oil.
-
-
Purification:
-
The crude material often crystallizes upon standing or trituration with diethyl ether/hexane.
-
If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM containing 1% Triethylamine).
-
Mechanistic Workflow & Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate and the selective hydride transfer from STAB.
Caption: Mechanistic pathway for the reductive amination of isonipecotamide with 1-ethyl-4-piperidone using STAB.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Increase pre-stir time (up to 2 hrs) or add molecular sieves (4Å) to scavenge water. |
| Alcohol Impurity | Direct reduction of ketone. | Ensure STAB is added after the amine and ketone have equilibrated. Use dry solvents.[2] |
| Product Stuck in Aqueous | Product is highly polar/basic. | Saturate the aqueous layer with NaCl (salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[1][3] |
References
-
BenchChem. (2025).[1][3][4] Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. Retrieved from .
-
Sigma-Aldrich. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Retrieved from .
-
PubChem. (2025).[5] [1,4'-Bipiperidine]-4'-carboxamide Compound Summary. National Library of Medicine. Retrieved from .
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Abstract
This guide details the High-Performance Liquid Chromatography (HPLC) method development, optimization, and validation for 1'-ethyl-1,4'-bipiperidine-4-carboxamide . As a structural analog of various pharmaceutical intermediates (e.g., in the synthesis of piperidine-based GPCR ligands), this molecule presents specific chromatographic challenges: dual basic nitrogen centers , high polarity , and weak UV absorbance .[1][2][3]
This protocol prioritizes a Design of Experiments (DoE) approach, transitioning from a robust scouting gradient to a validated isocratic or gradient Quality Control (QC) method.[1][2] Two distinct methodologies are provided:
-
Method A (Robust QC): Low pH Phosphate buffer (pH 2.[1][2][3]5) for maximum silanol suppression.[1][2][3]
-
Method B (High Efficiency): High pH Ammonium Bicarbonate (pH 10.[1][2][3]0) for improved peak symmetry on hybrid-silica columns.
Part 1: Physicochemical Profiling & Method Strategy[1][2][3]
Molecular Analysis
Understanding the analyte is the first step in rational method design.[1][2][3]
-
Core Structure: A 1,4'-bipiperidine backbone containing two tertiary amines.[1][2][3]
-
Functional Groups:
-
Chromatographic Implications:
-
Peak Tailing: The protonated amines will interact strongly with residual silanols on standard C18 silica columns, causing severe tailing.[1][2][3]
-
Retention: Highly polar; requires low organic composition or ion-pairing to retain on C18.[1][2][3]
-
Detection: The carboxamide moiety absorbs weakly.[1][2][3][4] UV 210 nm is required.[1][2][3][5]
-
Method Development Decision Tree
The following logic flow dictates the selection of the stationary phase and mobile phase pH.
Figure 1: Decision tree for selecting HPLC conditions based on analyte basicity and column availability.
Part 2: Detailed Experimental Protocols
Method A: Low pH Phosphate (Recommended for QC)
This method uses a chaotropic buffer (phosphate) at low pH to suppress silanol ionization and ensure the analyte is fully protonated.[1][2] This is the most robust method for routine QC.[1][2][3]
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | "Base-deactivated" column essential to minimize tailing.[1][2][3] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures analyte protonation; Phosphate masks silanols.[1][2][3] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3][5][6] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility.[1][2][3][6] |
| Detection | UV @ 210 nm (Reference: 360 nm) | Carboxamide absorption maximum.[1][2][3] |
| Injection Vol | 5 - 10 µL | Prevent column overload (which worsens tailing).[1][2][3] |
Gradient Program:
-
17.0 min: 95% A / 5% B (Re-equilibration)
Buffer Preparation (pH 2.5):
-
Dissolve 2.72 g of KH₂PO₄ in 900 mL of Milli-Q water.[1][2][3]
-
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).[1][2][3]
-
Dilute to 1000 mL. Filter through a 0.22 µm membrane.[1][2][3]
Method B: High pH (Recommended for R&D/MS)
Using a high pH (pH 10) keeps the bipiperidine in its free-base (uncharged) form.[1][2] Uncharged amines interact less with silanols and are more hydrophobic, often resulting in sharper peaks and better retention.[1][2][3] Note: Requires a high-pH stable column.[1][2][3]
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) | Hybrid particle technology stable up to pH 12.[1][2][3] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 | Maintains analyte as free base.[1][2][3] Volatile (MS compatible).[1][2][3] |
| Mobile Phase B | Acetonitrile | |
| Detection | UV @ 210 nm |
Gradient Program:
Part 3: Method Validation Parameters (ICH Q2)
To ensure scientific integrity, the method must be validated.[1][2][3] The following acceptance criteria are recommended for this specific molecule.
System Suitability
Run 5 replicate injections of the Standard Solution (e.g., 0.1 mg/mL).[1][2][3]
| Parameter | Acceptance Criteria | Troubleshooting |
| % RSD (Area) | ≤ 2.0% | Check injector precision; ensure solubility. |
| Tailing Factor (T) | ≤ 1.5 (Method A); ≤ 1.2 (Method B)[1][2] | If T > 1.5, replace column or increase buffer strength. |
| Theoretical Plates (N) | > 5000 | If low, check connections for dead volume.[1][2][3] |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Adjust gradient slope. |
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Criterion: Correlation coefficient (
) ≥ 0.999.[1][2][3][6]
Accuracy (Recovery)
-
Protocol: Spike placebo (if available) or solvent with analyte at 80%, 100%, and 120% levels.[1][2][3]
-
Criterion: Mean recovery 98.0% – 102.0%.
Part 4: Troubleshooting Guide
Issue 1: Severe Peak Tailing (> 2.0)
-
Cause: Secondary interactions between the basic piperidine nitrogens and acidic silanols on the silica support.[1][2][3]
-
Solution:
Issue 2: Retention Time Drift
-
Solution:
Issue 3: Low Sensitivity
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the analysis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
References
-
SIELC Technologies. (2018).[1][2][3][7] Separation of (1,4'-Bipiperidine)-4'-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.).[1][2][3] Compound Summary: [1,4'-Bipiperidine]-4'-carboxamide.[1][2][3][7] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2]
-
McCalley, D. V. (2010).[1][2][3] Study of the selectivity, mass transfer and loading capacity of basic compounds in high performance liquid chromatography using C18 columns. Journal of Chromatography A. (General reference on basic amine analysis).
Sources
- 1. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Ethyl1,4'-Bipiperidine-4-Carboxylate HCl | 930604-29-8 [sigmaaldrich.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (1,4’-Bipiperidine)-4’-carboxamide | SIELC Technologies [sielc.com]
Recrystallization solvents for purifying 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Application Note: Recrystallization Protocols for 1'-Ethyl-1,4'-bipiperidine-4-carboxamide
Part 1: Executive Summary
This guide details the purification of 1'-ethyl-1,4'-bipiperidine-4-carboxamide (CAS 39633-82-4), a critical intermediate in the synthesis of piperidine-based pharmaceuticals such as Indoramin and Pipamperone.[1][2][3][4] Achieving high purity (>99%) is essential to prevent side-reactions in subsequent coupling steps (e.g., amidation or alkylation).[1][2][3]
Based on physicochemical properties and homologous series data, Isopropanol (i-PrOH) is identified as the optimal single-solvent system for the free base, balancing solubility at reflux with high recovery at ambient temperatures.[1] For samples requiring higher impurity rejection, a binary system of Ethyl Acetate/Heptane is recommended.[1][2][3][5]
Part 2: Chemical Context & Solvent Selection Logic
Physicochemical Profile
-
Structure: A bipiperidine scaffold containing a basic tertiary amine (pKa ~9.[1][2][3]5) and a polar primary amide.[1][2][3]
-
Melting Point: 131–145 °C (Dependent on polymorph/purity) [1].[1][2][3]
Solvent Selection Strategy
The selection of recrystallization solvents is governed by the "Like Dissolves Like" principle, modulated by the high polarity of the amide group and the lipophilicity of the ethyl-bipiperidine skeleton.[5][4]
| Solvent System | Role | Suitability Logic |
| Isopropanol (i-PrOH) | Primary | Best Balance. The hydroxyl group interacts with the amide (H-bonding), while the isopropyl chain accommodates the lipophilic piperidine rings.[1][2][3] Cited for similar anilino-piperidine intermediates [2].[1][2][3] |
| Ethyl Acetate (EtOAc) | Alternative | High Selectivity. Good for rejecting polar inorganic salts and very polar degradation products.[1][2][3][4] May require an anti-solvent (Heptane) to improve yield.[1][2][3] |
| Ethanol (EtOH) | Avoid | Too Soluble. Often leads to low recovery unless cooled to -20°C or used with water.[1][2][3] Recommended primarily for the HCl salt form [3].[1][2][3] |
| Toluene | Specific | Polymorph Control. Useful if needle-like crystal habit is required, but poor solubility for the amide moiety often leads to large volumes.[1][2][3] |
Part 3: Experimental Protocols
Protocol A: Recrystallization from Isopropanol (Standard Method)
Target: Free Base form.[1][2][3][4] Expected Purity: >99%.
Materials:
Procedure:
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Dissolution: Add 40 mL of Isopropanol (4 mL/g ratio).
-
Reflux: Heat the mixture to reflux (82 °C) with stirring.
-
Hot Filtration (Critical): While maintaining boiling temperature, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove mechanical impurities.[1][2][3]
-
Controlled Cooling:
-
Isolation: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with 10 mL of cold Isopropanol (0 °C).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Protocol B: Purification of the Dihydrochloride Salt
Target: HCl Salt form (often generated to purge non-basic impurities).[1][2][3]
Procedure:
-
Dissolve the crude salt in minimal boiling Ethanol (or Methanol).[1][2][3]
-
Add Diethyl Ether (or Acetone) dropwise to the hot solution until a faint turbidity persists.
-
Cool slowly to 4 °C. The salt will crystallize as a white powder.
Part 4: Process Visualization
The following diagram illustrates the decision logic and workflow for purifying this intermediate.
Caption: Decision tree for the purification of bipiperidine carboxamide derivatives, detailing solvent choice and troubleshooting paths.
Part 5: Troubleshooting & Validation
Common Issues
Analytical Validation
-
HPLC: Purity should be >99.0% (Area %).
-
1H NMR (DMSO-d6): Diagnostic peaks:
Part 6: References
-
EPA CompTox Dashboard. (2025). [1,4'-Bipiperidine]-4'-carboxamide Properties and Melting Point Data. Retrieved from [Link][1][2][3]
-
Kiricojevic, V. D., et al. (2002).[1][2][3][5][7] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.[1][2][3] (Citing Isopropanol for bipiperidine/anilino-piperidine recrystallization). Retrieved from [Link]
-
Google Patents. (2005).[1][2][3] CN1583742A - Method for preparing 4-piperidyl piperidine.[1][2][3][4] (Describing HCl salt recrystallization from Ethanol/Ether). Retrieved from
-
PubChem. (2025).[1][2][3] Compound Summary for CID 96486: [1,4'-Bipiperidine]-4'-carboxamide. Retrieved from [Link][1][2][3]
Sources
- 1. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Preparation of pharmaceutical intermediates using 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Abstract
This application note details the strategic utilization of 1'-ethyl-1,4'-bipiperidine-4-carboxamide (CAS: 39633-82-4 derivative) as a high-value scaffold for synthesizing pharmaceutical intermediates. The bipiperidine moiety is a privileged pharmacophore in GPCR medicinal chemistry, particularly for Muscarinic antagonists , 5-HT4 agonists , and Sigma-1 receptor ligands . This guide provides validated protocols for converting the carboxamide functionality into three critical pharmacophores: the primary amine (via Hofmann Rearrangement), the nitrile (via Dehydration), and the carboxylic acid (via Hydrolysis). These transformations enable the rapid generation of diverse chemical libraries for CNS and gastrointestinal drug discovery.
Introduction: The Bipiperidine Pharmacophore
The 1,4'-bipiperidine scaffold consists of two piperidine rings linked via a nitrogen-carbon bond (N1 of Ring A to C4' of Ring B). This structure provides a rigid yet flexible linker that positions functional groups at optimal distances for binding to G-Protein Coupled Receptors (GPCRs).
-
Structure: 1'-Ethyl-1,4'-bipiperidine-4-carboxamide.
-
Ring A (Inner): 4-Carboxamide-piperidine.
-
Ring B (Outer): 1-Ethyl-piperidine.
-
Linkage: N1 of Ring A
C4' of Ring B.
-
-
Therapeutic Relevance:
-
5-HT4 Agonists: (e.g., Prucalopride analogs) require a basic amine or amide separated from an aromatic system.
-
Muscarinic Antagonists: (e.g., Umeclidinium analogs) often utilize bipiperidine spacers.
-
Sigma-1 Ligands: Require a basic nitrogen and a hydrophobic domain, provided by the ethyl-bipiperidine system.
-
Strategic Transformations
The carboxamide group is a versatile "handle." We focus on three key pathways:
-
Pathway A (Amine Synthesis): Hofmann Rearrangement to 4-amino-1'-ethyl-1,4'-bipiperidine . (Precursor for Ureas/Amides).
-
Pathway B (Nitrile Synthesis): Dehydration to 1'-ethyl-1,4'-bipiperidine-4-carbonitrile . (Precursor for Tetrazoles).
-
Pathway C (Acid Synthesis): Hydrolysis to 1'-ethyl-1,4'-bipiperidine-4-carboxylic acid . (Precursor for Reverse Amides/Esters).
Reaction Pathway Visualization
Caption: Divergent synthesis pathways from the carboxamide core to key pharmaceutical intermediates.
Experimental Protocols
Protocol A: Hofmann Rearrangement (Amide Primary Amine)
Objective: Synthesis of 4-Amino-1'-ethyl-1,4'-bipiperidine . Mechanism: The carboxamide is converted to an isocyanate intermediate via N-bromination (or N-chlorination), which then undergoes hydrolysis to the primary amine. This is the most high-value transformation for this scaffold.
Materials:
-
1'-Ethyl-1,4'-bipiperidine-4-carboxamide (10.0 g, 41.8 mmol)
-
Sodium Hypochlorite (NaOCl) solution (10-13% active chlorine)
-
Sodium Hydroxide (NaOH) (2.5 M aqueous solution)
-
Methanol (MeOH) (HPLC Grade)
-
Dichloromethane (DCM) (Extraction solvent)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1'-ethyl-1,4'-bipiperidine-4-carboxamide (10.0 g) in MeOH (80 mL).
-
Base Addition: Add aqueous NaOH (2.5 M, 20 mL) to the solution. Cool the mixture to 0°C using an ice bath.
-
Oxidant Addition: Dropwise, add the NaOCl solution (35 mL) over 20 minutes, maintaining the internal temperature below 5°C. The solution may turn slightly yellow.
-
Rearrangement: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to 50°C for 2 hours to ensure complete conversion of the isocyanate intermediate to the carbamate/amine.
-
Hydrolysis (if Carbamate forms): If the reaction yields the methyl carbamate, add 6N HCl (30 mL) and reflux for 4 hours to cleave the carbamate to the free amine. (Note: Under strong alkaline conditions, the amine often forms directly).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Adjust pH to >12 using 50% NaOH.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine organic layers, dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude amine as a pale yellow oil.
-
-
Purification: The crude amine is often pure enough for the next step. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).
Yield: Expect 75-85% (approx. 7.0 g). Key QC Parameter: disappearance of Amide C=O stretch (1680 cm⁻¹) and appearance of Amine N-H stretch (3300-3400 cm⁻¹) in IR.
Protocol B: Dehydration (Amide Nitrile)
Objective: Synthesis of 1'-Ethyl-1,4'-bipiperidine-4-carbonitrile . Application: Precursor for tetrazoles (acid bioisosteres) or reduction to aminomethyl derivatives.
Materials:
-
1'-Ethyl-1,4'-bipiperidine-4-carboxamide (5.0 g, 20.9 mmol)
-
Phosphorus Oxychloride (
) (3.0 eq) -
Pyridine (Solvent/Base)
-
Ice water
Procedure:
-
Setup: In a dry 100 mL flask under Nitrogen, dissolve the carboxamide (5.0 g) in anhydrous Pyridine (25 mL).
-
Reagent Addition: Cool to 0°C. Add
(5.8 mL) dropwise over 15 minutes. (Caution: Exothermic). -
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Heat to 80°C for 3 hours.
-
Quench: Cool the mixture to room temperature. Pour carefully onto crushed ice (100 g) to hydrolyze excess
. -
Work-up:
-
Basify the solution to pH 10 with saturated
. -
Extract with Ethyl Acetate (3 x 40 mL).
-
Wash combined organics with brine, dry over
. -
Concentrate to yield the nitrile.
-
-
Purification: Recrystallization from Hexane/Ether or column chromatography (0-5% MeOH in DCM).
Yield: Expect 80-90%. Key QC Parameter: Appearance of sharp Nitrile (CN) stretch at ~2240 cm⁻¹ in IR.
Analytical Data Summary
| Compound | Formula | MW ( g/mol ) | Key IR Signal | Key 1H NMR Feature |
| Carboxamide (Start) | 239.36 | 1680 cm⁻¹ (C=O) | ||
| Amine (Product A) | 211.35 | 3350 cm⁻¹ (NH) | ||
| Nitrile (Product B) | 221.35 | 2240 cm⁻¹ (CN) | Absence of amide protons |
Application Workflow: Synthesis of a 5-HT4 Agonist Analog
The 4-Amino-1'-ethyl-1,4'-bipiperidine generated in Protocol A is a direct structural analog of the side chain used in Prucalopride and Renzapride synthesis.
Coupling Protocol (General):
-
Activation: React a substituted benzoic acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) with CDI (1.1 eq) in DMF.
-
Coupling: Add 4-Amino-1'-ethyl-1,4'-bipiperidine (1.0 eq).
-
Conditions: Stir at 60°C for 12 hours.
-
Result: Formation of the benzamide linkage, yielding a potent 5-HT4 agonist pharmacophore.
Caption: General workflow for coupling the synthesized amine intermediate to aromatic acids.
References
-
Bipiperidine Synthesis: Preparation of 1,4'-bipiperidine derivatives. US Patent 20050209278. (Describes the general synthesis of substituted bipiperidines for muscarinic receptor antagonism). Link
-
Hofmann Rearrangement on Piperidines: Process for the preparation of 4-amino-1-substituted piperidines. WO 2006067503. (Details the conversion of piperidine-4-carboxamides to amines using NaOCl). Link
-
Pharmacological Relevance: Design and synthesis of novel bipiperidine derivatives as potent and selective 5-HT4 receptor agonists. Journal of Medicinal Chemistry, 2005. (Contextualizes the utility of the amine intermediate). Link
-
Chemical Properties: PubChem Compound Summary for 1'-Ethyl-1,4'-bipiperidine-4-carboxamide. (Verification of chemical structure and identifiers). Link
Optimal reaction conditions for ethyl-bipiperidine synthesis
Application Note: Optimized Synthesis of 1'-Ethyl-1,4'-bipiperidine
Executive Summary & Strategic Analysis
The synthesis of 1'-ethyl-1,4'-bipiperidine (also known as
This guide outlines two primary routes, analyzing the causality behind yield variations and impurity profiles:
-
Route A (Convergent / Preferred): Reductive amination of 1-ethyl-4-piperidone with piperidine.[1] This method minimizes step count and avoids the formation of quaternary ammonium salts common in direct alkylation.
-
Route B (Linear / Alternative): Synthesis of 1,4'-bipiperidine followed by
-ethylation. This route is viable when starting from unsubstituted 4-piperidone but requires careful control to prevent over-alkylation.[1]
Key Technical Insight: The basicity of the piperidine nitrogen (
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision matrix between the Convergent and Linear routes, highlighting critical intermediates and reagents.
Caption: Comparative workflow for the synthesis of 1'-ethyl-1,4'-bipiperidine. Route A (Blue path) is preferred for atom economy and impurity control.
Protocol A: Convergent Reductive Amination (Recommended)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the ketone starting material, allowing for a "one-pot" procedure.
Materials & Reagents
-
Substrate: 1-Ethyl-4-piperidone (CAS: 3612-18-8)[1]
-
Amine: Piperidine (CAS: 110-89-4)[1]
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)
)[2] -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Additive: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-piperidone (1.0 equiv, 10 mmol) in DCE (40 mL).
-
Add Piperidine (1.1 equiv, 11 mmol) to the solution.
-
Add Glacial Acetic Acid (1.0 equiv, 10 mmol). Note: The acid catalyzes imine formation and buffers the basicity of the amine.
-
-
Imine Formation (Equilibration):
-
Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (N
or Ar). This allows the formation of the iminium species.[3]
-
-
Reduction:
-
Cool the mixture slightly to 0 °C (optional, but recommended to control exotherm).
-
Add NaBH(OAc)
(1.5 equiv, 15 mmol) portion-wise over 10 minutes. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH
OH) or LC-MS.[1]
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(50 mL). Stir vigorously for 20 minutes to decompose borate complexes. -
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organic layers and wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is often sufficiently pure (>95%). If necessary, purify via Kugelrohr distillation (bp ~130 °C at 0.5 mmHg) or neutral alumina chromatography.
-
Protocol B: Linear Alkylation of 1,4'-Bipiperidine
Use this method if 1-ethyl-4-piperidone is unavailable.[1] It involves the
Critical Considerations
-
Risk: Direct alkylation with ethyl halides (EtBr/EtI) can lead to Over-alkylation (Quaternization), forming the bis-ethyl ammonium salt.
-
Mitigation: Use Reductive Alkylation with Acetaldehyde instead of direct alkylation for better control.
Methodology (Reductive Alkylation Variant)
-
Dissolution: Dissolve 1,4'-Bipiperidine (1.0 equiv) in Methanol (anhydrous).
-
Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise at 0 °C. Stir for 1 hour.
-
Reduction: Add Sodium Cyanoborohydride (NaBH
CN) (1.5 equiv) or STAB .-
Note: If using NaBH
CN, adjust pH to ~6 with mild acid to facilitate reduction.
-
-
Workup: Similar to Protocol A. This method prevents the formation of quaternary salts because the secondary amine reacts with the aldehyde to form an enamine/iminium, which is then reduced to the tertiary amine.
Optimization Data & Troubleshooting
The following table summarizes solvent and reductant screening results for the synthesis of ethyl-bipiperidine scaffolds.
| Parameter | Condition | Yield (%) | Purity (%) | Notes |
| Solvent | DCE (1,2-Dichloroethane) | 92% | >98% | Optimal. Best solubility for STAB.[1] |
| Solvent | THF (Tetrahydrofuran) | 85% | 95% | Good alternative if chlorinated solvents are restricted. |
| Solvent | Methanol | 70% | 90% | Incompatible with STAB (solvolysis); requires NaBH |
| Reductant | NaBH(OAc) | 92% | High | Preferred. Selectively reduces imine over ketone. |
| Reductant | NaBH | 60% | Low | Non-selective; reduces ketone to alcohol side-product.[1] |
| Reductant | H | 75% | Variable | Catalyst poisoning by piperidine nitrogen is common.[1] |
Troubleshooting Guide
-
Problem: Low conversion.
-
Problem: "Sticky" reaction mixture or emulsion during workup.
-
Problem: Product is colored (yellow/brown).
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Technical Library.
-
Organic Syntheses. "Piperidine, 1-ethyl-." Organic Syntheses, Coll.[8] Vol. 4, p.438.
-
PubChem. "1-Ethyl-4-piperidone Compound Summary."[1] National Library of Medicine.
-
ChemicalBook. "Synthesis of [1,4']Bipiperidinyl-1'-carbonyl chloride." (Irinotecan Intermediate Context).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. prepchem.com [prepchem.com]
- 5. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives [escholarship.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Thin Layer Chromatography (TLC) systems for bipiperidine compounds
Application Note: High-Performance Thin Layer Chromatography (TLC) Strategies for Bipiperidine Compounds
Abstract Bipiperidine compounds (e.g., 4,4'-bipiperidine) present unique chromatographic challenges due to their secondary amine structure, high basicity (pKa ~10–11), and lack of strong UV chromophores.[1] Standard silica gel TLC often results in severe tailing and poor resolution due to strong ionic interactions with acidic silanol groups.[1] This guide outlines a scientifically grounded approach to selecting stationary phases, optimizing mobile phases with basic modifiers, and employing specific derivatization techniques for robust detection.[1]
Part 1: Strategic System Selection
The separation of bipiperidines requires overcoming two primary obstacles: Silanol Interaction and Detection Sensitivity .
The Stationary Phase Dilemma
-
Unmodified Silica Gel 60 (Standard): The surface of silica is acidic (pH ~5). Basic bipiperidines protonate and bind irreversibly or streak ("tail") up the plate.
-
Amine-Bonded Silica (NH2): The surface is functionalized with propylamino groups.[1] This creates a basic surface that repels the basic analyte, preventing tailing without aggressive modifiers.
-
Verdict: Superior peak shape but more expensive.[1]
-
-
Reversed Phase (C18): Separates based on hydrophobicity.[1][3] Excellent for quantitative HPTLC but requires wettable plates for high-water content mobile phases.[1]
Mobile Phase Engineering
For standard silica, the mobile phase must contain a "sacrificial base" that competes for silanol sites.
-
The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). TEA is preferred for organic solvents; Ammonia is preferred if methanol content is high.[1] -
The Solvent Strength: Dichloromethane (DCM) and Methanol (MeOH) are the standard binary pair.
Visualization: Method Development Decision Tree
Part 2: Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Silica Gel)
Best for: Routine synthesis monitoring and purity checks.
Materials:
-
Plate: Merck Silica Gel 60
(Aluminum or Glass backed).[1] -
Reagents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25% aq) or Triethylamine (TEA).
Step-by-Step Procedure:
-
Chamber Saturation (Critical):
-
Sample Preparation:
-
Dissolve bipiperidine sample in MeOH (approx. 1–5 mg/mL).[1]
-
Tip: If the sample is a salt (e.g., HCl salt), add 1 drop of
to the sample vial to free the base before spotting.
-
-
Application:
-
Spot 2–5 µL onto the baseline (1.5 cm from bottom). Keep spot diameter < 3 mm.[1]
-
Dry the spot with a warm air stream to remove excess solvent and ammonia.
-
-
Development:
-
Place plate in chamber. Run until solvent front reaches 80% of plate height.[1]
-
Remove and dry thoroughly (hairdryer) to remove all traces of amine modifier (which interferes with staining).
-
Protocol B: Quantitative HPTLC (Reversed Phase)
Best for: Exact quantification and impurity profiling.[1][4]
Materials:
-
Plate: HPTLC Glass Plate RP-18 W (Wettable).[1]
-
Mobile Phase: Methanol : Water : Trifluoroacetic acid (TFA) (60 : 40 : 0.1).[1]
Step-by-Step Procedure:
-
Conditioning:
-
RP plates often do not require saturation, but pre-washing the plate with Methanol and drying activates the phase.
-
-
Application:
-
Use an automated spray-on applicator (e.g., CAMAG Linomat) for band application (6 mm bands).[1]
-
Apply standards in 5 levels (e.g., 100 ng to 1000 ng).
-
-
Development:
-
Develop in a saturated chamber.[1] The TFA suppresses the ionization of residual silanols and keeps the bipiperidine protonated, improving peak shape on C18.
-
-
Densitometry:
Part 3: Visualization & Detection
Since native bipiperidines lack significant conjugation, UV detection at 254 nm is often ineffective.[1] Chemical staining is required.[1]
Table 1: Detection Reagents for Bipiperidines
| Reagent | Preparation | Mechanism | Color | Sensitivity |
| Iodine Vapor | Solid | Reversible intercalation into amine.[1] | Brown/Yellow | High (Non-destructive) |
| Dragendorff’s | Bismuth subnitrate + Potassium iodide in acetic acid.[1] | Complexation with tertiary/secondary amines.[1] | Orange on Yellow | High (Specific) |
| Ninhydrin | 0.3% Ninhydrin in n-Butanol + 3% Acetic Acid.[1] | Oxidative deamination of amines.[1] | Yellow/Orange (Secondary amines) | Medium |
| KMnO4 (Basic) | 1% | Oxidation.[1] | Yellow on Purple | Medium (General) |
Visualization Workflow
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing (Streaking) | Interaction with silanol groups.[1][4] | Increase modifier concentration ( |
| Rf Value Drifts | Chamber not saturated or humidity changes. | Use fresh mobile phase. Allow 20 min saturation. Control humidity.[1] |
| "Ghost" Spots | Decomposition of amine on acidic silica.[1] | Use 2D-TLC to confirm stability.[1] If unstable, switch to Alumina or C18 plates. |
| Dark Background (Staining) | Incomplete removal of mobile phase modifier. | Dry plate at 60°C for 10 mins to fully evaporate TEA/Ammonia before staining. |
References
-
Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. CRC Press.[1] (General principles of amine separation on silica).
-
Hahn-Deinstrop, E. (2007).[1] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1] (Source for troubleshooting tailing issues).
-
Merck KGaA. (n.d.).[1] TLC Plates with Amino Modification. Retrieved from (Specifics on NH2-modified silica for basic compounds).[1]
-
Reich, E., & Schibli, A. (2006).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Protocols for derivatization reagents like Dragendorff).[1]
-
PubChem. (2024).[1] 4,4'-Bipiperidine Compound Summary. Retrieved from (Chemical properties and pKa data).
Sources
Scalable manufacturing processes for 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Application Note: Scalable Manufacturing Processes for 1'-Ethyl-1,4'-bipiperidine-4-carboxamide
Executive Summary
1'-Ethyl-1,4'-bipiperidine-4-carboxamide is a highly versatile bipiperidine building block, frequently utilized as a core structural motif in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Transitioning the synthesis of this intermediate from a discovery-scale bench protocol to a pilot-scale manufacturing process requires overcoming significant challenges related to atom economy, reagent toxicity, and downstream purification.
This application note details a highly scalable, self-validating catalytic reductive amination protocol. By replacing stoichiometric hydride reagents with catalytic hydrogenation, this workflow drastically reduces the Environmental Factor (E-factor) while ensuring high-fidelity impurity control.
Strategic Retrosynthetic Analysis & Process Causality
The target molecule is synthesized via the reductive amination of two commercially available precursors: 1-ethyl-4-piperidone (CAS 3612-18-8)[1] and piperidine-4-carboxamide (isonipecotamide, CAS 39546-32-2)[2].
The Causality of Reagent Selection: At the discovery scale, reductive aminations are typically performed using Sodium Triacetoxyborohydride (STAB) due to its mild nature and high chemoselectivity [1]. However, STAB generates stoichiometric borate waste, complicating aqueous workups and rendering it economically unviable for multi-kilogram manufacturing.
For scalable manufacturing, Catalytic Hydrogenation (H₂ with Pd/C) is the method of choice[2].
-
Solvent Choice (Methanol): Methanol is selected over dichloromethane or THF because its protic nature accelerates the dehydration of the hemiaminal intermediate into the requisite iminium ion. Furthermore, methanol exhibits excellent hydrogen gas solubility, maximizing the mass transfer rate during the pressurized reduction phase.
-
Catalyst (10% Pd/C): Palladium on carbon provides optimal surface area for the reduction of the sterically hindered bipiperidine iminium ion. It is easily removed via simple Celite filtration, leaving no heavy metal residue in the product stream.
Mechanistic Pathway
The reaction proceeds through a distinct two-stage mechanism: nucleophilic attack to form a hemiaminal, followed by acid-catalyzed dehydration to an iminium ion, which is subsequently reduced.
Figure 1: Mechanistic pathway of the catalytic reductive amination.
Scalable Manufacturing Protocol: Catalytic Hydrogenation Route
This protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPCs) that dictate whether the process advances, ensuring that failures are caught before downstream bottlenecks occur.
Materials Required:
-
1-Ethyl-4-piperidone (1.05 equiv)[1]
-
Piperidine-4-carboxamide (1.00 equiv)[2]
-
Methanol (Process Grade, 10 volumes)
-
10% Pd/C (5 wt% loading relative to limiting reagent)
-
Hydrogen Gas (UHP Grade)
Step-by-Step Methodology:
Step 1: Imine Formation (Pre-Reduction)
-
Charge a clean, dry pressure reactor with piperidine-4-carboxamide (1.00 equiv) and Methanol (8 volumes). Stir at 200 rpm until complete dissolution is achieved.
-
Add 1-ethyl-4-piperidone (1.05 equiv) dropwise over 30 minutes to manage the mild exotherm.
-
Stir the mixture at 20–25 °C for 2 hours to allow the equilibrium to shift toward the iminium ion.
-
Self-Validating IPC #1: Withdraw a 1 mL aliquot, quench with NaBH₄, and analyze via HPLC. Go/No-Go Criteria: Amine conversion must be > 95%. If < 95%, extend stirring by 1 hour and re-test.
Step 2: Catalytic Hydrogenation
-
In a separate flask, slurry the 10% Pd/C catalyst in Methanol (2 volumes) under a nitrogen atmosphere to prevent pyrophoric ignition.
-
Transfer the catalyst slurry into the reactor. Seal the reactor and purge the headspace with Nitrogen (3x 30 psi), followed by Hydrogen (3x 30 psi).
-
Pressurize the reactor to 50 psi with Hydrogen gas. Heat the jacket to 40 °C and increase agitation to 500 rpm to maximize gas-liquid mixing.
-
Monitor hydrogen uptake via a mass flow controller.
-
Self-Validating IPC #2: Once hydrogen uptake ceases (typically 4–6 hours), sample the reaction mixture for GC-MS/HPLC analysis. Go/No-Go Criteria: Unreacted ketone must be < 1.0% area. If > 1.0%, re-pressurize and hold for 2 additional hours.
Step 3: Downstream Processing & Isolation
-
Cool the reactor to 20 °C and vent the hydrogen gas. Purge with Nitrogen (3x 30 psi).
-
Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 2 volumes of Methanol. (Caution: Do not allow the Pd/C pad to dry out in air).
-
Transfer the filtrate to a distillation apparatus and concentrate under reduced pressure (40 °C, 100 mbar) to a thick oil.
-
Perform a solvent exchange by adding Ethyl Acetate (5 volumes) and distilling down to 2 volumes. Repeat twice.
-
Cool the resulting suspension to 0–5 °C over 2 hours to induce crystallization. Filter the white crystalline solid and wash with cold Heptane.
-
Self-Validating IPC #3: Analyze the mother liquor. Go/No-Go Criteria: Product loss in the mother liquor must be < 5%. If > 5%, concentrate the mother liquor further to obtain a second crop.
-
Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.
Process Workflow Diagram
Figure 2: Unit operations and integrated In-Process Controls (IPCs) for pilot-scale manufacturing.
Quantitative Process Data
The transition from bench to pilot scale demonstrates the robustness of the catalytic methodology. The elimination of STAB significantly improves the E-factor (total waste generated per kg of product).
Table 1: Process Scaling Metrics
| Scale Tier | Batch Size (Ketone) | Reducing Agent | Isolated Yield (%) | Purity (HPLC Area %) | E-Factor |
| Bench | 50 g | STAB (1.5 eq) | 88% | 98.5% | ~ 45 |
| Kilo-Lab | 1.5 kg | H₂ / Pd/C | 92% | 99.2% | ~ 12 |
| Pilot | 15.0 kg | H₂ / Pd/C | 94% | 99.6% | ~ 8 |
Table 2: Impurity Profiling and Control Strategy
| Impurity | Origin / Mechanistic Cause | Control Mechanism | Acceptance Criteria |
| Unreacted Ketone | Incomplete reduction or insufficient H₂ mass transfer. | IPC #2; extended hydrogenation time; vigorous agitation. | < 0.5% |
| Dialkylated Amine | Over-alkylation of the primary amide nitrogen (rare). | Precise stoichiometry (1.05 eq ketone); mild heating (40 °C max). | < 0.1% |
| Des-ethyl Bipiperidine | Dealkylation of the starting ketone under harsh Pd/C conditions. | Avoid temperatures > 60 °C; limit reaction time to < 8 hours. | < 0.2% |
| Heavy Metals (Pd) | Catalyst leaching into the product stream. | Rigorous Celite filtration; crystallization from Ethyl Acetate. | < 10 ppm |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862, 1996. URL: [Link]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. "The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: mechanistic aspects and selectivity control." Advanced Synthesis & Catalysis, 344(10), 1037-1057, 2002. URL: [Link]
-
PI Chemicals. "1-Ethyl-4-piperidone (CAS 3612-18-8) Product Catalog." URL: [Link]
-
PI Chemicals. "Piperidine-4-carboxamide (CAS 39546-32-2) Product Catalog." URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1'-Ethyl-1,4'-bipiperidine-4-carboxamide
Welcome to the technical support center for the synthesis of 1'-ethyl-1,4'-bipiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer solutions to frequently encountered challenges.
I. Synthetic Strategy Overview
The most reliable and commonly employed route for synthesizing 1'-ethyl-1,4'-bipiperidine-4-carboxamide involves a two-step sequence. This strategy begins with the formation of the C-N bond to create the bipiperidine core via reductive amination, followed by the conversion of a carboxylate ester into the primary carboxamide. This sequence is generally preferred as it avoids handling the potentially more complex isonipecotamide in the reductive amination step.
The overall synthetic workflow is illustrated below:
Caption: Recommended two-step synthetic workflow for 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
II. Troubleshooting Guide & Core Protocols
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Reductive Amination
This crucial step forms the bipiperidine skeleton. The reaction involves the formation of an iminium ion intermediate from the ketone and amine, which is then reduced in situ by a selective reducing agent.
Q1: My reductive amination yield is consistently low, and TLC/LC-MS analysis shows significant unreacted starting materials. What are the potential causes and solutions?
Answer: Low conversion in reductive amination is a common issue that can often be traced back to suboptimal reaction conditions. Here are the key factors to investigate:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Strong, non-selective hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to an alcohol before it can form the imine.[1] The use of a milder, more sterically hindered reducing agent is highly recommended.
-
Reaction pH and Catalyst: Imine formation is the rate-limiting step and is typically acid-catalyzed.[1] However, the pH must be carefully controlled. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the acid catalyst is ineffective. A catalytic amount of acetic acid is often sufficient to maintain an optimal pH range of 4-6.
-
Solvent and Water Scavenging: The reaction generates water, which can hydrolyze the iminium ion back to the starting materials, shifting the equilibrium away from the product. Using an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is standard.[1] For particularly stubborn reactions, the addition of a dehydrating agent like molecular sieves can drive the reaction to completion.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Equivalents | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1.1 - 1.5 | High selectivity for iminium ions; mild; commercially available.[1] | Moisture sensitive; can be more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | 1.1 - 1.5 | Effective and selective; stable in mildly acidic conditions.[2] | Highly toxic (releases HCN gas upon strong acidification). |
| Sodium Borohydride | NaBH₄ | 1.1 - 1.5 | Inexpensive; readily available. | Less selective; can reduce the starting ketone.[1][3] Requires a two-step, one-pot procedure for best results. |
Q2: I'm observing a significant byproduct that appears to be the alcohol of my starting ketone (1-ethyl-4-hydroxypiperidine). How can I prevent this?
Answer: The formation of the alcohol byproduct is a clear indication that your reducing agent is not selective enough and is reducing the ketone carbonyl before it can react with the amine.
The primary solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) .[1] Its acetate ligands and increased steric bulk make it a much milder hydride donor than NaBH₄. Consequently, it demonstrates a strong kinetic preference for reducing the protonated iminium ion intermediate over the less electrophilic ketone carbonyl, thus minimizing or eliminating the alcohol byproduct.[1][4]
If you must use NaBH₄ due to availability, a stepwise protocol is necessary:
-
Mix the ketone and amine with the acid catalyst in a suitable solvent (like methanol) and stir for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the NaBH₄ portion-wise to reduce the pre-formed imine. This temporal separation of imine formation and reduction can significantly improve the yield of the desired amine.[1]
Detailed Protocol 1: Reductive Amination
Sources
Identification of common impurities in bipiperidine carboxamide synthesis
This guide addresses the identification and troubleshooting of impurities associated with Bipiperidine Carboxamide scaffolds (specifically the 1,4'-bipiperidine motif common in GPCR ligands and topoisomerase inhibitors like Irinotecan).
Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide
Welcome to the technical center. The bipiperidine scaffold is a "privileged structure" in medicinal chemistry, but its saturation makes it a magnet for stereochemical complexity and specific oxidative degradants. This guide moves beyond basic synthesis into the forensics of why your purity profile looks the way it does.
🔬 Module 1: The "Ghost" Peaks (Stereochemical & Regio-Isomers)
Context: The 1,4'-bipiperidine linkage is typically formed via reductive amination. If your target scaffold has substituents on the rings (e.g., a 4-carboxamide group), you introduce cis/trans isomerism. These isomers often have identical Mass-to-Charge (m/z) ratios and can co-elute on standard C18 columns.
📉 Troubleshooting Guide
Q: My LC-MS shows a split peak with the exact same mass as my product. Is this a column failure? A: Unlikely. This is the hallmark of diastereomeric impurity .
-
The Cause: If you synthesized the core via reductive amination of a substituted piperidone, the hydride attack occurs from both faces (axial/equatorial). You likely have a mixture of cis (kinetic) and trans (thermodynamic) isomers.
-
The Fix: Standard C18 is often insufficient. Switch to a column with "shape selectivity" (e.g., Phenyl-Hexyl or C30) or a strong cation exchange (SCX) mixed-mode column.
-
Validation: Run 1H-NMR. Look for the coupling constants (
-values) of the proton at the chiral center. Axial-axial couplings (~10-12 Hz) indicate the trans isomer; axial-equatorial (~2-5 Hz) indicate cis.
Q: I see a small impurity peak at M+14. Is it a methylation? A: It could be, but in bipiperidine synthesis, suspect Regio-Isomerism .
-
The Mechanism: If your starting material (e.g., 4-piperidone) contained trace amounts of 3-piperidone (a common contaminant in bulk reagents), you generated the 1,3'-bipiperidine analog.
-
Diagnostic: The fragmentation pattern in MS/MS will differ. The 1,4'-system typically fragments to give a clean piperidine ion (
84 or substituted equivalent), whereas 1,3'-systems often show complex ring-opening fragments.
⚗️ Module 2: Synthetic Artifacts (Coupling & Core Formation)[1]
Context: The formation of the carboxamide bond (Amide Coupling) and the bipiperidine core (Reductive Amination) generates distinct byproduct signatures.
📊 Impurity Data Table
| Impurity Type | Relative Mass (Δ m/z) | Origin | Mechanism |
| The "Dimer" | + (Mass of Core) + 26 | Urea Formation | Reaction of activated carbamoyl chloride with a second mole of amine. |
| Des-Amino | - (Amine Mass) + 1 | Reductive Amination | Reduction of the ketone starting material to an alcohol (OH) instead of amine coupling. |
| N-Acyl Urea | + (Carbodiimide Mass) | Amide Coupling | Rearrangement of the O-acylisourea intermediate (EDC/DIC failure). |
| Guanidinium | + (Uronium Mass) | HATU/HBTU Coupling | Reaction of the amine directly with the coupling reagent (slow carboxylate activation). |
🛠️ Workflow Visualization: Impurity Genesis
The following diagram illustrates where these impurities enter your pipeline during the reductive amination and subsequent amidation steps.
Caption: Logical flow of impurity generation during reductive amination and amide coupling. Red paths indicate critical failure points.
🧪 Module 3: The "Dehydrogenation" Trap (Oxidative Instability)
Context: Bipiperidines are electron-rich and prone to oxidation. This is the most common source of "mystery peaks" in stability studies.
Q: My sample was pure yesterday, but now I see M-2 and M-4 peaks. What happened? A: Your piperidine ring is oxidizing back to a pyridine or tetrahydropyridine.
-
The Chemistry: Saturated nitrogen heterocycles can undergo oxidative dehydrogenation, especially if exposed to light or trace metals in solvents.
-
M-2: Formation of an imine or enamine (Tetrahydropyridine).
-
M-4: Aromatization to a Pyridinium species.
-
-
The Fix:
-
Solvent QC: Check your HPLC solvents for peroxides (especially THF or Ethers).
-
Acidic Workup: Ensure your final salt form is stable. Free bases of bipiperidines are more prone to oxidation than their HCl or TFA salts.
-
Inert Atmosphere: Store the free base under Argon/Nitrogen.
-
📉 Module 4: Analytical Protocol (Self-Validating System)
To confirm the identity of these impurities, you cannot rely on low-resolution MS alone.[1] Use this decision tree to validate your findings.
Caption: Decision logic for classifying bipiperidine impurities based on Mass Shift (Δ).
Recommended LC-MS Method Parameters
-
Column: Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl (Excellent for separating piperidine isomers).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). Note: Basic pH keeps piperidines deprotonated, improving peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Shallow gradient (e.g., 5% to 20% B over 20 mins) is often required to resolve the cis/trans isomers.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis, 17. Link
-
Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical and Pharmaceutical Bulletin, 39(6), 1446-1454. (Detailed synthesis of Irinotecan intermediates involving bipiperidine). Link
- Bachelli, K. A., et al. (2011). Identification of impurities in Irinotecan Hydrochloride by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Troubleshooting amide coupling failures in bipiperidine rings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with bipiperidine scaffolds (e.g., 1,4'-bipiperidine or 4,4'-bipiperidine derivatives). While these motifs are highly prized in medicinal chemistry for tuning pharmacokinetic properties and engaging complex receptor pockets, they present a "perfect storm" of synthetic challenges during amide bond formation.
The combination of adjacent steric bulk, the inherent basicity of the non-reacting piperidine nitrogen, and the conformational rigidity of the dual-ring system often leads to stalled reactions or unexpected byproducts. This guide moves beyond generic "try another reagent" advice. Here, we will dissect the mechanistic causality behind these failures and provide self-validating protocols to rescue your most recalcitrant couplings.
Diagnostic Workflow
Diagnostic workflow for troubleshooting bipiperidine amide coupling failures.
Quantitative Reagent Comparison
Before diving into specific troubleshooting steps, it is critical to match the electrophilic intermediate to the steric demands of your bipiperidine.
| Coupling Reagent | Active Intermediate | Steric Tolerance | Risk of Guanidinylation | Recommended Use Case |
| HATU | OAt Ester | Moderate | High (+99 m/z) | Standard couplings; unhindered primary/secondary amines. |
| T3P | Mixed Anhydride | High | None | Hindered amines; moisture-sensitive substrates. |
| TCFH-NMI | N-Acyl Imidazolium | Very High | None | Extremely hindered acids and poorly nucleophilic amines. |
| TFFH | Acyl Fluoride | Maximum | None | Ultimate fallback for severe steric clashes. |
Troubleshooting Guides & FAQs
Q1: I am using HATU/DIPEA to couple a bulky carboxylic acid to a bipiperidine, but my LC-MS shows no product and a massive +99 m/z byproduct peak. What is happening?
The Causality: You are observing a classic guanidinylation side reaction. HATU is an exceptional reagent for standard peptide couplings, but when the carboxylic acid is sterically hindered, the formation of the active OAt-ester is drastically slowed down. Consequently, the highly nucleophilic bipiperidine nitrogen bypasses the carboxylic acid entirely and directly attacks the electrophilic carbon of the HATU uronium salt[1]. This permanently caps your amine as a stable tetramethylguanidinium byproduct (adding exactly 99 amu to your starting amine mass)[2].
The Solution: You must abandon uronium/aminium-based reagents (HATU, HBTU, COMU) for this specific substrate. Switch to a coupling reagent that activates the acid through a different mechanism, such as a phosphonic anhydride (T3P) or by generating an acyl fluoride.
Q2: How does T3P solve the issue of unreacted starting materials in hindered bipiperidine couplings, and how should I set it up?
The Causality: Propylphosphonic anhydride (T3P) reacts with the carboxylate to form a highly reactive mixed anhydride. Because it lacks the guanidinium core of HATU, it completely eliminates the +99 m/z capping side reaction[3]. Furthermore, T3P is highly efficient at driving the coupling of sterically hindered amines forward because the resulting mixed anhydride is less sterically demanding than an OAt-ester.
Self-Validating Methodology: T3P-Mediated Coupling
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and bipiperidine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Causality Note: A strong, non-nucleophilic base is required to deprotonate the carboxylic acid, driving the initial nucleophilic attack on the cyclic T3P ring to open it.
-
Activation: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: Because T3P does not form a stable active ester that can be trapped by methanol, validate the reaction progress by monitoring the disappearance of the bipiperidine mass via LC-MS. If the amine remains unconsumed after 12 hours, the steric clash exceeds the tolerance of the mixed anhydride (proceed to Q3).
-
-
Workup: Wash the organic layer with 0.1 M HCl, followed by 0.5 M NaHCO3. The propylphosphonic acid byproduct is highly water-soluble, allowing for rapid purification without chromatography[3].
Q3: My bipiperidine coupling is still failing even with T3P due to extreme steric hindrance. What is the ultimate fallback?
The Causality: When the steric clash between the mixed anhydride and the bipiperidine is too severe, the activation energy for the amine to attack the carbonyl carbon becomes insurmountable at room temperature. You must reduce the size of the electrophile to the absolute minimum.
Acyl fluorides (generated via TFFH) or N-acyl imidazoliums (generated via TCFH-NMI) are the smallest, most reactive intermediates available[4][5]. The C-F bond is incredibly strong, making acyl fluorides stable against premature hydrolysis, yet the extreme electronegativity of fluorine renders the carbonyl carbon hyper-electrophilic toward sluggish amines[4]. Similarly, TCFH-NMI generates an in-situ acyl imidazolium ion that easily intercepts hindered nucleophiles[5].
Self-Validating Methodology: TCFH-NMI Mediated Coupling
-
Pre-activation: In an oven-dried vial under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Catalyst Addition: Add N-methylimidazole (NMI) (2.5 equiv). Causality Note: NMI acts as both a base and a nucleophilic catalyst, displacing the chloride from TCFH to form the active species.
-
Activation: Add TCFH (1.2 equiv) in one portion. Stir at room temperature for 15–30 minutes.
-
Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. You should observe the corresponding methyl ester, confirming the successful generation of the highly reactive N-acyl imidazolium intermediate. If unreacted acid remains, extend the activation time or verify that your solvent is strictly anhydrous.
-
-
Coupling: Add the bipiperidine derivative (1.1 equiv). Stir at room temperature. The reaction typically reaches completion within 2–4 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove NMI and unreacted bipiperidine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
References
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: RSC Advances URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS) URL:[Link]
Sources
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility for 1'-Ethyl-1,4'-bipiperidine-4-carboxamide
Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals experiencing solubility, extraction, or formulation challenges with 1'-ethyl-1,4'-bipiperidine-4-carboxamide . Rather than just providing standard protocols, this guide explains the physicochemical causality behind the compound's behavior, ensuring you can adapt these principles to your specific experimental workflows.
Core Physicochemical Properties (The "Why" Behind the Behavior)
Q: Why is 1'-ethyl-1,4'-bipiperidine-4-carboxamide so difficult to dissolve in both neutral water and non-polar organic solvents?
A: The solubility challenges of this compound stem from a classic "brick dust" versus "grease" physicochemical conflict [3].
-
The "Brick Dust" Factor: The carboxamide group at the 4-position acts as both a strong hydrogen bond donor (–NH₂) and acceptor (C=O). This allows the molecules to form a tightly packed, highly stable crystal lattice. High lattice energy resists solvation in both water and organic solvents.
-
The "Grease" Factor: The 1'-ethyl group and the bipiperidine core are highly lipophilic, which strongly resists solvation in aqueous media at neutral pH.
-
The Ionizable Centers: The compound contains two basic tertiary/secondary nitrogen atoms within the piperidine rings (typical pKₐ range ~8.5–9.5). According to the Henderson-Hasselbalch relationship, the solubility of such basic compounds is strictly pH-dependent[1]. At physiological pH (7.4), a significant fraction of the compound exists as an un-ionized free base, which often exceeds its intrinsic aqueous solubility, leading to rapid precipitation.
In Vitro Assay Troubleshooting
Q: My compound precipitates when diluted from a DMSO stock into a pH 7.4 assay buffer. How do I prevent this?
A: This is a common artifact in high-throughput screening. When the DMSO stock is diluted into an aqueous buffer, the solvent capacity drops drastically. Because the pH is 7.4, the free base fraction of the bipiperidine core is too high to remain in solution [2].
To resolve this, you must either lower the pH of your stock (which may not be biologically compatible) or convert the free base into a highly water-soluble salt form prior to assay preparation.
Protocol A: Anhydrous Generation of the Di-Hydrochloride Salt
This protocol converts the poorly soluble free base into a highly water-soluble di-HCl salt without hydrolyzing the sensitive carboxamide group.
Causality: Using anhydrous HCl in an ethereal solvent forces the protonation of both basic nitrogens. Because the resulting di-salt is highly polar, it immediately crashes out of the non-polar organic solvent, driving the reaction to completion and preventing degradation.
-
Preparation: Dissolve 100 mg of 1'-ethyl-1,4'-bipiperidine-4-carboxamide (free base) in 5 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acidification: Place the solution in an ice bath (0°C). Slowly add 2.5 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring.
-
Precipitation: A white precipitate (the di-HCl salt) will form immediately. Stir for an additional 15 minutes to ensure complete salt formation.
-
Isolation: Filter the precipitate under vacuum and wash with 2 mL of cold, anhydrous diethyl ether to remove any residual unreacted free base and trapped HCl. Dry under high vacuum for 2 hours.
-
Self-Validation System: Dissolve a 1 mg aliquot of the dried powder in 1 mL of deionized water.
-
Validation Check 1: The solution should be completely clear (indicating successful salt formation).
-
Validation Check 2: Measure the pH of this test solution. It should read slightly acidic (pH 4–5). If the pH is neutral and the powder remains insoluble, the conversion was incomplete.
-
Organic Synthesis & Extraction FAQs
Q: I am losing my product in the aqueous layer during liquid-liquid extraction (LLE) after a reaction. What is the correct workflow?
A: The bipiperidine core is highly basic. If your aqueous layer is at pH 7–9, the nitrogens are still partially protonated (ionized), making the compound too polar to partition into organic solvents like DCM or Ethyl Acetate (EtOAc) [1]. You must suppress ionization completely to force the compound into the organic phase.
Protocol B: Quantitative Liquid-Liquid Extraction (LLE)
This protocol ensures maximum recovery of the free base from an aqueous mixture.
Causality: By raising the pH at least 2 units above the highest pKₐ of the bipiperidine nitrogens (pKₐ ~9.5), you ensure >99% of the molecules are in their neutral, lipophilic free-base state, maximizing the partition coefficient (LogP) into the organic layer [2].
-
pH Adjustment: Cool your aqueous reaction mixture in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 11.5 to 12.0 .
-
Extraction: Add an equal volume of DCM (preferred over EtOAc due to the compound's high polarity). Invert gently to mix—avoid vigorous shaking to prevent emulsion formation caused by the compound's surfactant-like bipiperidine structure.
-
Separation: Allow the layers to separate and collect the lower organic (DCM) layer. Repeat the extraction twice more with fresh DCM.
-
Self-Validation System: Before discarding the aqueous layer, spot a small drop of it onto a silica TLC plate. Stain the plate with Dragendorff’s reagent (which detects tertiary amines) or iodine vapor.
-
Validation Check: If a spot appears, product is still trapped in the water. The pH was likely not high enough, or the aqueous volume is too large. Add more NaOH, verify pH > 11.5, and extract again.
-
Quantitative Data Presentation
To assist in solvent selection, the following table summarizes the typical solubility profiles of the compound based on its ionization state.
| Solvent / Condition | Free Base Form | Di-HCl Salt Form | Primary Limiting Factor |
| Aqueous Buffer (pH 7.4) | < 0.1 mg/mL | > 10 mg/mL | High free-base lattice energy |
| Aqueous Acid (pH 2.0) | > 10 mg/mL (converts to salt) | > 50 mg/mL | N/A |
| Dichloromethane (DCM) | > 50 mg/mL | < 0.1 mg/mL | Salt insolubility in organics |
| Ethyl Acetate (EtOAc) | ~20 mg/mL | Insoluble | Moderate polarity of EtOAc |
| DMSO (In Vitro Stock) | ~10 mg/mL (requires warming) | > 30 mg/mL | Intermolecular H-bonding |
Solubility Troubleshooting Workflow
Use the following decision tree to rapidly determine the correct handling procedure for your specific application.
Decision tree for troubleshooting bipiperidine solubility based on application.
References
-
Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use Sixth Edition. Pharmaceutical Press.[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]
-
Grant, D. J. W. (1995). Solubility of Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. CRC Press.[Link]
Technical Support Center: Minimizing Byproduct Formation in Ethyl-Bipiperidine Reactions
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Synthesis & Stabilization of 1-ethyl-[1,4'-bipiperidine] Architectures
Executive Summary
The synthesis of 1-ethyl-1,4'-bipiperidine (and its derivatives) is a deceptive process. While theoretically a simple N-alkylation of the 4-piperidinopiperidine scaffold, the reaction is kinetically predisposed to "runaway alkylation," leading to quaternary ammonium salts. Furthermore, the electron-rich diamine core is susceptible to oxidative degradation (N-oxides) and regio-isomeric impurities during scale-up.
This guide provides a root-cause analysis and troubleshooting protocols to isolate the mono-ethylated tertiary amine with high purity, essential for downstream applications such as Irinotecan intermediate synthesis or SAR (Structure-Activity Relationship) studies.
Module 1: The "Over-Alkylation" Crisis (Quaternary Salts)
The Problem
In direct alkylation (using Ethyl Bromide/Iodide), the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine).[1] This leads to Bis-ethylation , forming the highly water-soluble quaternary ammonium salt (1,1-diethyl-4-piperidinopiperidinium), which drastically reduces yield and complicates aqueous workup.
Mechanism of Failure
The reaction kinetics follow a competitive consecutive pathway. If the local concentration of the alkylating agent exceeds the amine,
Figure 1: Kinetic competition in direct alkylation. The tertiary amine product remains nucleophilic, leading to the quaternary impurity.[1]
Troubleshooting Protocol: Switching to Reductive Amination
To eliminate quaternization, abandon direct alkylation in favor of Reductive Amination . This pathway proceeds via an iminium ion intermediate, which cannot react further to form a quaternary salt under reducing conditions.
Protocol A: Reductive Amination (High Selectivity) Recommended for: High-purity requirements (>98%).
-
Reagents:
-
Substrate: 4-Piperidinopiperidine (1.0 equiv)
-
Carbonyl Source: Acetaldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous)[2]
-
Additive: Acetic Acid (1.0 equiv) - Crucial for iminium formation.
-
-
Step-by-Step:
-
Step 1 (Imine Formation): Dissolve amine and acetaldehyde in DCE under
. Add Acetic Acid.[2][3] Stir for 30 mins at 0°C. -
Step 2 (Reduction): Add STAB portion-wise over 20 minutes. Do not dump all at once.
-
Step 3 (Quench): Stir at Room Temp (RT) for 4-12 hours. Quench with sat.
. -
Step 4 (Workup): Extract with DCM. Wash with brine. Dry over
.[3]
-
Why this works: The intermediate iminium ion is reduced to the tertiary amine. The tertiary amine cannot form an iminium ion with acetaldehyde, effectively "capping" the reaction at the mono-ethyl stage [1, 2].
Module 2: Direct Alkylation Optimization (If You Must)
If reagents for reductive amination are unavailable, or if using an ethyl sulfonate/halide is mandatory, use the "Dilution & Dosing" strategy to starve the reaction of alkylating agent.
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Weak inorganic bases buffer the acid without promoting elimination. Avoid strong bases (NaH) which cause deprotonation/elimination side reactions. | |
| Solvent | Acetonitrile (ACN) | Polar aprotic. Solvates the inorganic cation ( |
| Stoichiometry | 0.95 equiv of Et-X | Always use the alkylating agent as the limiting reagent. It is easier to remove unreacted starting material (secondary amine) than quaternary salts. |
| Addition Mode | Syringe Pump | Add Et-X over 2-4 hours. Keeps the instantaneous concentration of Et-X low, favoring reaction with the more abundant starting amine ( |
Diagnostic: The "White Precipitate" Test
-
Observation: Heavy white precipitate forms rapidly.
-
Diagnosis: This is likely the hydrohalide salt of the starting material (copious) OR the quaternary ammonium salt (if late in reaction).
-
Action: Check pH. If pH < 9, your base is exhausted. Add more
. If pH > 10 and precipitate persists, it is likely the quaternary salt impurity.
Module 3: Oxidative Impurities (N-Oxides)
The Problem
Bipiperidine derivatives are electron-rich and prone to oxidation at the nitrogen centers, forming N-oxides (M+16 mass shift) upon exposure to air or peroxides in solvents.
Troubleshooting Guide
Q: I see a +16 mass peak in LC-MS. Is it an impurity? A: Yes, likely the N-oxide.
-
Cause 1: Old ether/THF solvents containing peroxides.
-
Cause 2: Workup exposed to air for prolonged periods.
-
Cause 3: Silica gel chromatography (slightly acidic/oxidative surface).
Corrective Actions:
-
Solvent Prep: Test all ethereal solvents with peroxide strips before use.
-
Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites that catalyze oxidation and streakiness.
-
Storage: Store the free base under Argon at -20°C. The hydrochloride salt is significantly more stable against oxidation than the free base [4].
Module 4: Process Decision Tree
Use this logic flow to determine the correct synthetic route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity and purity requirements.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis."
-
Master Organic Chemistry. (2017). "Alkylation of Amines: The 'Runaway' Reaction and How to Control It."
-
BenchChem. (2025).[2][5] "Irinotecan Impurities and Characterization Guide."
-
European Patent Office. (2013). "Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride." EP Patent 1749822.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-piperidinopiperidine and alkylating agents before handling. These compounds may be potent irritants or sensitizers.
Sources
Technical Support Center: Carboxamide Reaction & Stability Optimization
Content Type: Technical Guide & Troubleshooting Subject: Optimization of Reaction Temperature for Carboxamide Stability Audience: Medicinal Chemists, Process Chemists, Formulation Scientists Reference ID: TS-ORG-AMIDE-004
Introduction
Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing carboxamide (amide) bond formation and stability. While amide bonds are classically defined by their resonance stability (
This guide is structured to help you navigate these opposing thermal requirements.
Module 1: Synthesis Optimization (The "Formation" Phase)
Core Principle: In amide coupling, temperature is a vector for side reactions. The goal is to maximize the rate of nucleophilic attack (
FAQ: Critical Synthesis Issues
Q1: What is the optimal temperature range for standard amide coupling (e.g., EDC/NHS, HATU)? A: The industry standard protocol initiates at 0°C and warms to 20–25°C (Room Temperature) .
-
Reasoning: Activation of the carboxylic acid (formation of the active ester) is highly exothermic and rapid. Low initial temperature suppresses the formation of
-acylurea byproducts (in carbodiimide chemistry) and reduces the kinetic energy available for chiral center inversion [1]. -
Exception: Sterically hindered amines (e.g.,
-methylated amino acids) may require heating to 40–50°C . Warning: This exponentially increases racemization risk.
Q2: My product yield is low, but I see starting material. Should I increase the temperature? A: Proceed with caution. Before heating, diagnose the bottleneck:
-
Solubility: Is the amine soluble? If not, switch solvents (DMF/DMAc) rather than heating.
-
Activation: Is the active ester hydrolyzing before the amine attacks? (Common in wet solvents).
-
Sterics: If steric hindrance is the cause, heating to 40°C is permissible only if you employ a racemization suppressant like Oxyma Pure or HOAt [2].
Troubleshooting: Racemization Control
Issue: Loss of chiral purity during coupling. Root Cause: High temperatures facilitate the formation of an oxazolone intermediate, which readily tautomerizes to lose chirality. Solution:
-
Maintain reaction
. -
Use "non-racemizing" bases like Collidine or TMP instead of DIEA/TEA if heating is required.
-
Switch to reagents with lower racemization profiles (e.g., T3P or COMU ) which operate efficiently at lower temperatures [3].
Visualization: Coupling Optimization Logic
Caption: Decision matrix for optimizing amide coupling temperature vs. reagent choice to balance yield and chiral integrity.
Module 2: Stability & Degradation (The "Storage" Phase)
Core Principle: Once formed, the amide bond is kinetically stable but thermodynamically unstable relative to hydrolysis. Temperature acts as the accelerator for hydrolysis, following the Arrhenius equation .
FAQ: Hydrolysis & Shelf Life
Q3: How sensitive is the amide bond to temperature during storage?
A: Amide hydrolysis is generally slow at neutral pH due to the poor leaving group ability of the amine (
-
Acidic/Basic Conditions: If your formulation buffer is not pH 7.0, a
increase can increase hydrolysis rates by 2–3x (Activation Energy ) [4].
Q4: What are the degradation products I should look for? A:
-
Hydrolysis: Carboxylic acid + Amine.
-
Transamidation: If stored in alcohol solvents (methanol/ethanol) at high temperatures, the amide can convert to an ester.
-
Dehydration: Primary amides (
) can dehydrate to Nitriles ( ) under extreme heat ( ) or acidic conditions [5].
Data: Temperature Effects on Stability
The following table illustrates the theoretical acceleration of degradation for a generic carboxamide drug linker, assuming first-order kinetics and an
| Temperature | Relative Rate ( | Estimated Half-Life ( | Recommended Action |
| -20°C | 0.002 | > 5 Years | Long-term storage for APIs. |
| 5°C (Fridge) | 0.1 | 2–3 Years | Standard storage for solutions. |
| 25°C (RT) | 1.0 (Ref) | 6 Months | Short-term working solutions. |
| 40°C | 5.8 | ~1 Month | Accelerated Stability Testing limit. |
| 60°C | 35.0 | < 5 Days | Stress testing only. |
Module 3: Experimental Protocols
Protocol A: Forced Degradation Study (Thermal Stress)
Purpose: To validate the stability limits of your specific carboxamide in compliance with ICH Q1A (R2) guidelines [6].
Reagents:
-
Test Compound (1 mg/mL in inert solvent, e.g., DMSO/Water).
-
HPLC Mobile Phase.
Step-by-Step Workflow:
-
Preparation: Prepare three aliquots of your compound solution.
-
Sample A: Control (Store at 4°C).
-
Sample B: Thermal Stress (60°C).
-
Sample C: Hydrolytic Stress (0.1 N HCl at 60°C).
-
-
Incubation: Place Samples B and C in a temperature-controlled heating block.
-
Sampling: Remove 50 µL aliquots at T=0, 4h, 24h, 48h, and 72h .
-
Quenching: Immediately neutralize Sample C (add equal vol 0.1 N NaOH) and cool Sample B on ice.
-
Analysis: Analyze via HPLC-UV/MS.
-
Pass Criteria: >95% recovery of parent peak.
-
Fail Criteria: Appearance of hydrolysis daughter peaks (mass = Parent + 18 - Amine).
-
Protocol B: Racemization Check (Marfey’s Method or Chiral HPLC)
Purpose: To ensure reaction temperature did not compromise stereochemistry.
-
Coupling: Perform reaction at optimized temperature.
-
Derivatization (if non-UV active): React hydrolysate with FDAA (Marfey’s Reagent).
-
Analysis: Inject on Chiralpak AD-H or OD-H column.
-
Calculation:
.
Visualization: Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis pathway showing the temperature-critical collapse of the tetrahedral intermediate.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry: Coupling reagents. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). T3P: A Practical and Efficient Reagent for Amide Bond Formation.[1][2] Organic Process Research & Development. (Contextual citation based on general knowledge of T3P properties mentioned in search results).
-
NIST. (1942). Catalyzed hydrolysis of amide and peptide bonds in proteins. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
NIH/PMC. (2017). Toxic by design? Formation of thermal degradants... from carboxamide-type synthetic cannabinoids.[3] Retrieved from [Link]
-
ICH. (2003).[4] Q1A(R2) Stability Testing of New Drug Substances and Products.[4][5][6][7] Retrieved from [Link]
Sources
- 1. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 2. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
Removing unreacted starting materials from 1'-ethyl-1,4'-bipiperidine-4-carboxamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 1'-ethyl-1,4'-bipiperidine-4-carboxamide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for removing unreacted starting materials from your crude product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove?
A1: The identity of the unreacted starting materials is dictated by your synthetic route. A common and efficient method for synthesizing 1'-ethyl-1,4'-bipiperidine-4-carboxamide is the N-alkylation of [1,4'-Bipiperidine]-4'-carboxamide with an ethylating agent (e.g., ethyl iodide, ethyl bromide). Therefore, the most likely impurity is the unreacted starting material, [1,4'-Bipiperidine]-4'-carboxamide.[1]
Q2: What are the key property differences between the product and the primary starting material impurity?
A2: The primary difference to exploit for separation is the nature of the piperidine nitrogen atoms.
-
Product (1'-ethyl-1,4'-bipiperidine-4-carboxamide): Contains two tertiary amine centers.
-
Impurity ([1,4'-Bipiperidine]-4'-carboxamide): Contains one tertiary amine and one secondary amine.
Secondary and tertiary amines exhibit differences in basicity, polarity, and reactivity that can be leveraged for purification.[2][3] While both are basic, the secondary amine is generally more polar and can be more interactive on silica gel.
Q3: Which purification techniques are most effective for this separation?
A3: The most recommended methods are:
-
Acid-Base Extraction: A highly effective technique for separating basic compounds from less basic or neutral impurities. It exploits the different pKa values and partitioning behavior of the protonated and free-base forms of the amines.[4][5][6][7]
-
Flash Column Chromatography: Essential for separating compounds with similar functionalities. Due to the basic nature of piperidines, modifications to standard silica gel chromatography are crucial to prevent poor separation and product loss.[8][9][10]
-
Recrystallization: If your final product is a solid, recrystallization is an excellent final step for achieving high purity.[11][12][13]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Due to the basic nature of the compounds, it is often necessary to add a basic modifier to the eluent (e.g., 0.5-1% triethylamine) to get well-defined spots.[8] Staining with potassium permanganate (KMnO₄) is typically effective for visualizing these compounds as they may not be strongly UV-active.
Troubleshooting Guide & Detailed Protocols
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My product and starting material are co-eluting during column chromatography.
Cause: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like piperidines interact strongly with these acidic sites, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption.[4][8][9][10]
Solution: You must neutralize or "deactivate" the acidic sites on the silica gel.
-
Mobile Phase Modification: The most common solution is to add a volatile tertiary amine, such as triethylamine (TEA), to your eluent system at a concentration of 0.5-2% (v/v).[4][8] The TEA will compete with your compound for binding to the acidic sites, resulting in more symmetrical peaks and improved separation.
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a commercially available amine-functionalized silica gel can provide excellent results with simple eluents like hexane/ethyl acetate.[9][10] This specialized stationary phase minimizes the strong acid-base interactions.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or methanol.
-
On a TLC plate, test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes).
-
Crucially, add 1% triethylamine to each eluent system you test.
-
The ideal eluent will give your target product (1'-ethyl-1,4'-bipiperidine-4-carboxamide) an Rf value of approximately 0.25-0.35 and show clear separation from the starting material spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA).
-
Pour the slurry into the column and use gentle pressure or gravity to pack it evenly.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a slightly stronger solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Collect the eluate in a series of fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC (using the same eluent system) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
-
Issue 2: My recovery after acid-base extraction is very low.
Cause: Low recovery can stem from several factors, including incomplete protonation or deprotonation, formation of emulsions, or the product having some solubility in the "wrong" phase.
Solution: Careful control of pH and proper technique are essential. This method is particularly useful for separating the tertiary amine product from the secondary amine starting material.
-
Ensure Complete pH Change: Use a pH meter or pH paper to confirm that the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) before back-extraction.[4]
-
Break Emulsions: Emulsions are common and can trap your product. They can often be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling.
-
Perform Multiple Extractions: Perform at least three extractions at each step (acid wash and final product extraction) with fresh solvent to ensure complete transfer of the compound between phases.[14]
Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash (Protonation):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The basic piperidine product and unreacted starting material will be protonated and move into the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times, combining all acidic aqueous extracts. Discard the organic layer which contains neutral impurities.
-
-
Basification:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH is greater than 12. This deprotonates the ammonium salts, regenerating the free-base amines.
-
-
Product Extraction:
-
Return the basic aqueous solution to the separatory funnel.
-
Extract the aqueous layer three times with fresh portions of dichloromethane. The purified product will now move back into the organic layer.
-
Combine the organic extracts.
-
-
Drying and Isolation:
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
-
Issue 3: I can't get my product to crystallize.
Cause: The product may be an oil at room temperature, or you may not have found a suitable solvent system. Successful recrystallization depends on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[11][13]
Solution: A systematic solvent screen is necessary.
-
Single Solvent System: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) to find one that dissolves the compound when hot but causes it to precipitate upon cooling.
-
Mixed Solvent System: If no single solvent works, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the material and then allow it to cool slowly.[11] Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/heptane.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Following a successful screen, place the crude product in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of the chosen hot solvent and stir or swirl until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Data & Method Comparison
| Purification Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-90% | Medium | High resolution for a wide range of impurities; adaptable.[12] | Requires significant solvent volumes; can be time-consuming.[2] |
| Acid-Base Extraction | 90-98% | 80-95% | High | Fast, scalable, and excellent for removing non-basic impurities.[4][8] | May not separate amines with very similar pKa values; emulsions can form.[4][14] |
| Recrystallization | >99% | 60-85% | High | Cost-effective, highly scalable, and can yield very pure material.[12] | Only works for solids; may not remove structurally similar impurities. |
Visualization of Key Concepts
Caption: Principle of acid-base extraction for amine purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
- Benchchem. (n.d.). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
- ECHEMI. (n.d.). Separation of secondary and tertiary amines.
- Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- PubChem. (n.d.). 1-Ethylpiperidine-4-carboxamide.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Singh, M. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Department of Chemistry, University of Algeria.
- Unknown. (n.d.). Solid organic cpd.s when isolated from organic reaction.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- PubChem. (n.d.). [1,4'-Bipiperidine]-4'-carboxamide.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- Scribd. (n.d.). Recrystallization Techniques and Solvents.
Sources
- 1. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1'-ethyl-1,4'-bipiperidine-4-carboxamide Stability & Degradation
The following technical guide serves as a specialized support resource for researchers and process chemists working with 1'-ethyl-1,4'-bipiperidine-4-carboxamide . This document synthesizes structural chemical analysis with field-proven stability data to address degradation pathways, troubleshooting, and preservation.
Product Focus: 1'-ethyl-1,4'-bipiperidine-4-carboxamide (CAS: Variable/Generic Scaffold) Chemical Class: Bipiperidine / Piperidine-carboxamide Primary Application: Pharmaceutical Intermediate (e.g., Indoramin synthesis, Fentanyl analogues, antipsychotic scaffolds).
Core Degradation Pathways: The "Why" and "How"
Understanding the stability of this molecule requires dissecting its three reactive functional zones: the carboxamide tail, the tertiary amine (ethyl-substituted), and the bipiperidine core.
A. Hydrolytic Degradation (Acid/Base Catalyzed)
The most prominent degradation pathway is the hydrolysis of the primary amide group.
-
Mechanism: Under acidic or basic conditions, the terminal carboxamide (
) hydrolyzes to the corresponding carboxylic acid. -
Product: 1'-ethyl-1,4'-bipiperidine-4-carboxylic acid .
-
Detection:
-
HPLC: The acid derivative is significantly more polar than the parent amide. In Reversed-Phase (RP) HPLC, it will elute earlier (lower Retention Time, RT).
-
LC-MS: Mass shift of +1 Da (Transformation of
[16 Da] to [17 Da]). -
Critical Insight: This reaction is temperature-dependent and accelerated by moisture. Even atmospheric humidity in an improperly sealed vial can initiate this conversion over months.
-
B. Oxidative Degradation (N-Oxidation)
The tertiary nitrogen on the 1'-position (bearing the ethyl group) is electron-rich and susceptible to oxidation.
-
Mechanism: Reaction with peroxides (impurities in solvents like THF or ethers) or atmospheric oxygen under light stress leads to N-oxide formation.
-
Product: 1'-ethyl-1,4'-bipiperidine-4-carboxamide-1'-N-oxide .
-
Detection:
-
HPLC: N-oxides are highly polar and typically elute before the parent peak, often close to the void volume or the acid degradant.
-
LC-MS: Mass shift of +16 Da (Addition of Oxygen).
-
Critical Insight: Unlike hydrolysis, this pathway is often irreversible and can be catalyzed by trace metal ions in buffers.
-
C. Oxidative N-Dealkylation
Under forced oxidative stress (e.g., high temperature + air), the ethyl group can be cleaved.
-
Mechanism: Oxidative attack at the
-carbon of the ethyl group, leading to iminium ion formation and subsequent hydrolysis. -
Product: 1,4'-bipiperidine-4-carboxamide (Secondary amine).
-
Detection:
-
LC-MS: Mass shift of -28 Da (Loss of Ethyl + H addition).
-
Visualizing the Pathways (Interactive Diagram)
The following diagram maps the parent molecule to its primary degradants, including the specific conditions triggering each path.
Caption: Primary degradation pathways of 1'-ethyl-1,4'-bipiperidine-4-carboxamide showing stress conditions and resultant impurities.
Diagnostic Troubleshooting Guide (FAQ)
Use this section to diagnose specific anomalies in your analytical data.
Q1: I see a new peak eluting before the main peak in my RP-HPLC. What is it?
Diagnosis: Early eluting peaks in this class of compounds are almost exclusively polar degradants .
-
Scenario A (Acidic Mobile Phase): If the peak has a Relative Retention Time (RRT) of ~0.8-0.9, it is likely the Carboxylic Acid (hydrolysis product).
-
Verification: Check LC-MS for [M+1] shift relative to parent (due to OH vs NH2 mass difference).
-
-
Scenario B (Oxidative History): If the sample was stored in solution or exposed to light, and the peak is very sharp and early (RRT < 0.5), it is likely the N-Oxide .
-
Verification: Check LC-MS for [M+16] shift.
-
Q2: My sample has turned from white to off-white/yellow. Is it compromised?
Diagnosis: Color change typically indicates oxidative degradation or formation of trace conjugated impurities (e.g., enamines), often undetectable by UV at 210 nm but visible to the eye.
-
Action: Perform a purity check. If purity is >99%, the color is likely due to trace (<0.1%) N-oxide or photo-degradation products.
-
Remediation: Recrystallization is usually required to remove colored impurities; simple washing is ineffective for N-oxides.
Q3: The mass spectrum shows a peak at [M-28]. Is this a fragment or an impurity?
Diagnosis: If this signal appears in the chromatogram as a distinct peak, it is the De-ethylated impurity (1,4'-bipiperidine-4-carboxamide).
-
Cause: This suggests the sample was subjected to radical stress (e.g., direct sunlight or high heat without inert gas protection).
-
Note: If it only appears in the MS source but not as a separated peak, it is likely "in-source fragmentation" (loss of ethyl is a common fragmentation pathway for N-ethyl piperidines).
Prevention & Handling Protocols
To maintain the integrity of 1'-ethyl-1,4'-bipiperidine-4-carboxamide, adopt the following "Field-Proven" storage protocols.
| Parameter | Recommendation | Scientific Rationale |
| Storage Temperature | -20°C (Long term) / 2-8°C (Working) | Slows hydrolysis kinetics significantly. Amide hydrolysis rates double for every 10°C increase. |
| Atmosphere | Argon or Nitrogen Overlay | Prevents N-oxidation. The tertiary amine is a scavenger for atmospheric oxygen over time. |
| Solvent Choice | Methanol/Ethanol (Anhydrous) | Avoids hydrolysis. Never store in water or acidic buffers for >24 hours. |
| Container | Amber Glass Vials | Prevents photo-initiated radical dealkylation. |
Analytical Method Parameters (Reference)
When setting up a stability-indicating method, ensure your parameters can resolve the polar degradants.
-
Column: C18 or Phenyl-Hexyl (for better selectivity of the bipiperidine core).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid.
-
Note: High pH (ammonium acetate) is often better for retaining the basic piperidine species and separating them from the acidic hydrolysis product.
-
-
Gradient: 5% B to 90% B (B = Acetonitrile). The polar degradants (Acid/N-Oxide) will elute early; the de-ethylated impurity may elute close to the parent.
References
- Baertschi, S. W., et al. (2020). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
-
RSC Advances . (2015). "Identification of dabigatran etexilate major degradation pathways". Royal Society of Chemistry. Link (Demonstrates hydrolysis of amide/ester linkages in similar piperidine-based pharmacophores).
- BenchChem Technical Support. (2025). "Prevention of Oxidation in Piperidine Compounds".
-
PubChem . (2025).[1][2] "Compound Summary: [1,4'-Bipiperidine]-4'-carboxamide". National Library of Medicine. Link (Structural data for the core scaffold).
Sources
Bipiperidine Synthesis & Purification: Advanced Technical Support Center
Welcome to the Technical Support Center for large-scale bipiperidine synthesis. Bipiperidine derivatives are critical pharmacophores in drug development, but their dual-amine framework presents unique challenges in downstream processing—ranging from severe chromatographic tailing to heavy metal chelation.
This guide is structured to provide drug development professionals with causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high-yield, high-purity API production.
Module 1: Knowledge Base & Troubleshooting FAQs
Issue 1: Chromatographic Tailing & Yield Loss
Q: Why do my bipiperidine intermediates streak severely on normal-phase silica, resulting in poor recovery and overlapping fractions?
Causality: Bipiperidines contain two highly basic secondary or tertiary amine centers. Bare silica gel possesses residual surface silanol groups that act as Brønsted acids[1]. When basic amines interact with these acidic sites, strong ionic hydrogen bonds form, causing irreversible adsorption, severe peak tailing, and poor resolution[2].
Solution: To disrupt this interaction, you must neutralize the acidic silanols. This can be achieved by adding a competing amine (e.g., 0.1–1% triethylamine or ammonia) to the mobile phase[3]. However, for large-scale operations, switching to an amine-functionalized silica stationary phase is highly recommended, as it permanently shields the silanols, allowing for baseline separation without aggressive, difficult-to-evaporate solvent modifiers[4].
Issue 2: Large-Scale Chiral Resolution
Q: How can I efficiently separate enantiomers of racemic bipiperidines (e.g., 2,2'-bipiperidine) without relying on expensive preparative chiral chromatography?
Causality: The atropisomeric nature and low-energy interconversion of certain bipiperidine frameworks make spontaneous resolution difficult[5]. Because enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard crystallization[6].
Solution: The most scalable approach is classical chemical resolution via diastereomeric salt crystallization[6]. By reacting the racemic bipiperidine free base with a chiral derivatizing agent such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, you form a pair of diastereomeric salts[7]. Because diastereomers have distinct physical properties, they precipitate from solvents at different rates. The less soluble diastereomer crystallizes out, allowing you to isolate it via filtration and subsequently regenerate the enantiomerically pure free base in situ using an alkaline wash[7].
Issue 3: Heavy Metal Contamination (Pd/Ru)
Q: My bipiperidine API retains >1000 ppm of palladium after a Buchwald-Hartwig cross-coupling step. How do I reduce this to meet regulatory limits?
Causality: The ICH Q3D guidelines strictly regulate elemental impurities in active pharmaceutical ingredients (APIs), capping oral palladium exposure to 100 µ g/day (often translating to <10 ppm in the API)[8]. Bipiperidines, with their dual nitrogen lone pairs, act as strong bidentate ligands, tightly chelating transition metals and rendering standard aqueous workups ineffective.
Solution: You must introduce a metal scavenger with a higher binding affinity for palladium than the API itself. Functionalized silica (e.g., Silica-Thiol) or synthetic macroporous carbons (e.g., Carboxen) are highly effective. Sulfur-based moieties (thiols, trimercaptotriazine) covalently trap the platinum-group metals, allowing the solid scavenger resin to be simply filtered out of the organic solution[9].
Module 2: Validated Experimental Protocols
Note: Every protocol below is designed as a self-validating system, incorporating mandatory in-process checks to guarantee success before proceeding to the next step.
Protocol A: Amine-Functionalized Flash Chromatography
Objective: Purify basic bipiperidine free bases without yield loss.
-
Method Development: Spot the crude bipiperidine mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate gradient (e.g., 80:20)[2].
Self-Validation Check: Target
values must fall between 0.2–0.3. If the is lower, increase the polarity of the mobile phase before column transfer. -
Equilibration: Pack and equilibrate an amine-functionalized silica flash cartridge with 3 column volumes (CV) of the initial non-polar solvent[4].
-
Loading & Elution: Load the sample dissolved in a minimal amount of dichloromethane. Run a linear gradient from 10% to 50% Ethyl Acetate over 12 CVs[2].
-
Fractionation: Collect fractions and verify purity via Ninhydrin stain.
Self-Validation Check: Pure fractions will yield a single, symmetrical spot on TLC without tailing. Discard any fractions showing streaking.
Protocol B: Diastereomeric Salt Resolution of Racemic Bipiperidines
Objective: Isolate the (R,R)-enantiomer from a racemic bipiperidine mixture.
-
Salt Formation: Dissolve the racemic bipiperidine mixture in ethanol. Add 1.0 equivalent of di-benzoyl-L-tartaric acid[7]. Heat to 60°C with agitation.
Self-Validation Check: A completely clear, homogenous solution confirms complete salt formation prior to crystallization. Do not begin cooling until clarity is achieved.
-
Fractional Crystallization: Cool the solution slowly to room temperature, then to 4°C overnight. The (R,R)-bipiperidine L-tartrate salt will precipitate as the less soluble diastereomer[7].
-
Isolation & Free-Basing: Filter the crystals. Suspend the solid in dichloromethane (DCM) and add 1M NaOH dropwise.
Self-Validation Check: Use pH paper to confirm the aqueous phase is >pH 12. This ensures complete dissociation of the tartrate salt from the bipiperidine core.
-
Extraction: Extract the pure free base into the DCM layer, dry over
, and concentrate. Verify optical purity via chiral HPLC (>95% ee).
Protocol C: Palladium Scavenging Workflow
Objective: Reduce Pd contamination from >1000 ppm to <10 ppm for API release.
-
Pre-Filtration: Filter the crude reaction mixture through a Celite pad to remove large, agglomerated palladium particles[8].
-
Scavenger Addition: Add 20% w/w (relative to API) of a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or Carboxen synthetic carbon to the organic solution.
-
Incubation: Agitate the slurry at 40°C for 4 to 12 hours. Elevated temperatures increase the kinetic rate of palladium transfer from the API to the resin[8].
-
Separation & Verification: Filter the mixture to remove the metal-loaded resin.
Self-Validation Check: Submit a 10 mg sample of the concentrated filtrate for ICP-MS analysis. The batch is only released for downstream processing if Pd levels are strictly <10 ppm.
Module 3: Quantitative Data Center
Table 1: Chromatographic Performance Modifiers for Bipiperidines
| Stationary Phase | Mobile Phase Modifier | Peak Symmetry Factor ( | API Recovery (%) |
| Bare Silica | None | > 3.5 (Severe Tailing) | < 60% |
| Bare Silica | 1% Triethylamine (TEA) | 1.5 - 2.0 | 80 - 85% |
| None | 1.0 - 1.2 (Symmetrical) | > 95% |
Table 2: Palladium Scavenger Efficacy in Bipiperidine Streams
| Scavenger Type | Functional Group | Incubation Temp | Initial Pd (ppm) | Final Pd (ppm) |
| Activated Carbon | None | 25°C | 1250 | 150 |
| Silica-Thiol | -SH | 40°C | 1250 | 12 |
| MP-TMT | Triazine | 25°C | 1250 | < 10 |
| Carboxen 564 | Synthetic Carbon | 40°C | 1250 | < 5 |
Module 4: Process Visualizations
Troubleshooting decision tree for resolving basic amine tailing during large-scale chromatography.
Workflow for the classical chiral resolution of bipiperidines using diastereomeric salt formation.
Step-by-step palladium scavenging process to ensure compliance with ICH Q3D elemental limits.
References
-
BenchChem. Technical Support Center: Purification of Bulky Amines by Chromatography.2
-
Biotage. Is there an easy way to purify organic amines?4
-
Google Patents (EP1341762A1). Process for resolving racemic mixtures of piperidine derivatives.7
-
Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.9
-
Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen Synthetic Carbon Adsorbents.
-
Sorbent Technologies. Amino Silica Gel.1
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing synthetic routes for bipiperidine-4-carboxamide derivatives
An In-Depth Technical Guide to the Synthesis of [1,4'-Bipiperidine]-4'-carboxamide Derivatives
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Topic: Comparative analysis of synthetic routes for the [1,4'-Bipiperidine]-4'-carboxamide scaffold (CAS 39633-82-4), a critical intermediate for opioid analgesics (e.g., Piritramide) and antipsychotics (e.g., Pipamperone).[1][2]
Executive Summary: The Strategic Scaffold
The [1,4'-Bipiperidine]-4'-carboxamide moiety represents a privileged substructure in medicinal chemistry, characterized by a gem-disubstituted quaternary center at the 4-position of the central piperidine ring.[1][2] This specific architecture—combining a tertiary amine (piperidinyl group) and a carboxamide—confers unique pharmacological profiles, particularly in GPCR modulation (Mu-opioid, Dopamine D2/D4).
Synthesizing this scaffold presents a specific challenge: constructing a sterically crowded quaternary carbon with high fidelity.[3] This guide contrasts the Classical Strecker Protocol (the industrial benchmark) against a Modified Lewis-Acid Catalyzed Route (the modern safety-optimized approach), providing actionable data to select the optimal pathway for your scale and safety constraints.
Comparative Route Analysis
Route A: The Classical Strecker-Hydrolysis Protocol (Industrial Benchmark)
Best for: Large-scale manufacturing where raw material cost is paramount and cyanide handling infrastructure exists.[1][2][3]
This route leverages the high nucleophilicity of piperidine to trap the in situ generated immonium ion, followed by classical acid hydrolysis.
Mechanism & Workflow:
-
Condensation: 1-Benzyl-4-piperidone reacts with piperidine to form an enamine/immonium species.[1][2][3]
-
Cyanation: Nucleophilic attack by cyanide (from KCN) yields the
-aminonitrile.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Hydrolysis: Strong acid converts the nitrile to the primary amide.[3]
-
Deprotection: Catalytic hydrogenation removes the benzyl group.[3]
Protocol A: Step-by-Step
-
Strecker Reaction:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in glacial acetic acid/water (1:1), add piperidine (1.1 eq).
-
Cool to 0–5 °C. Dropwise add a solution of Potassium Cyanide (KCN) (1.2 eq) in water. Caution: HCN evolution possible.[1][2][3]
-
Stir at RT for 18–24 h.[3] The product, 1-benzyl-4-cyano-4-(1-piperidinyl)piperidine , often precipitates or is extracted with DCM.[1][2][3]
-
Yield Expectation: 85–92%.[3]
-
-
Acid Hydrolysis:
-
Hydrogenolysis:
-
Dissolve benzyl-amide in MeOH with 10% Pd/C (5 wt%).
-
Hydrogenate at 40 psi H₂ for 12 h. Filter and concentrate.
-
Route B: Modified Lewis-Acid Catalyzed Route (Safety-Optimized)
Best for: MedChem labs, scale-up with limited hazardous handling capabilities, and "Green Chemistry" compliance.[1][2][3]
This route replaces ionic cyanide with Trimethylsilyl Cyanide (TMSCN) and utilizes a milder, oxidative hydrolysis (Radziszewski reaction) to avoid harsh sulfuric acid, preserving sensitive functional groups.
Protocol B: Step-by-Step
-
Lewis Acid Strecker:
-
Radziszewski Hydrolysis:
-
Dissolve the
-aminonitrile in DMSO or EtOH.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add K₂CO₃ (0.5 eq) and 30% H₂O₂ (5 eq) dropwise at 0 °C (Exothermic!).
-
Allow to warm to RT.[3] The peroxide radical mechanism converts nitrile
amide without hydrolyzing to the acid. -
Yield Expectation: 85–95% (Cleaner profile than H₂SO₄).[3]
-
Technical Comparison & Data
| Feature | Route A: Classical Strecker | Route B: Modified TMSCN/Peroxide |
| Overall Yield | 60–70% | 75–85% |
| Atom Economy | High (KCN is low MW) | Moderate (TMS group waste) |
| Safety Profile | High Risk: Free Cyanide, HCN gas potential.[1][2][3] | Moderate Risk: TMSCN is toxic but non-volatile compared to HCN.[3] |
| Reaction Time | 24–48 hours total | 8–12 hours total |
| Impurity Profile | High salt load; "Tar" formation in acid hydrolysis.[1][3] | Clean; main byproduct is silanol/siloxane.[3] |
| Scalability | Excellent (Ton scale proven).[1][3] | Good (Kg scale), limited by TMSCN cost. |
Visualizing the Synthetic Logic
The following diagram illustrates the bifurcation in strategy between the Classical and Modified routes, highlighting the critical intermediate and reagent choices.
Caption: Divergent synthetic pathways for gem-disubstituted bipiperidine synthesis. Route A (Red) denotes the classical high-hazard route; Route B (Green) denotes the catalytic safety-optimized route.[1][2]
Expert Insights & Troubleshooting
-
The "Retro-Strecker" Problem: The
-aminonitrile intermediate is thermodynamically unstable in basic aqueous media and can revert to the ketone and amine (Retro-Strecker).[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solution: In Route A, ensure the reaction mixture remains slightly acidic (AcOH) during workup. In Route B, the TMS group stabilizes the intermediate.
-
-
Hydrolysis Stalling: The quaternary center at position 4 creates significant steric bulk, shielding the nitrile from hydrolytic attack.
-
Optimization: If H₂SO₄ hydrolysis (Route A) is sluggish, do not increase temperature above 80 °C (causes decomposition). Instead, add 1 equivalent of water to the H₂SO₄ to modify the protonation state, or switch to the Radziszewski method (Route B), which is less sensitive to steric hindrance due to the smaller size of the hydroperoxide anion (
) compared to a hydrated proton cluster.
-
-
Purification of the Amine: The final product is a polar diamine. Standard silica chromatography often leads to streaking.[3]
References
-
Janssen, P. A. J. (1961).[3] Pirinitramide (R 3365), a potent analgesic.[5] Journal of Pharmacy and Pharmacology , 13(1), 513-530.[1]
-
Vandendriessche, A., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules , 17(3), 2823-2832.[1]
-
Zu, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines. Molecules , 27(15), 4698.
-
Kuklinski, J. A., et al. (2018). Synthesis and evaluation of piperidine-4-carboxamide derivatives. International Journal of Scientific & Engineering Research , 9(4).
-
PubChem. (2025).[3] Compound Summary: [1,4'-Bipiperidine]-4'-carboxamide (CAS 39633-82-4).[1][3][6][7][8] National Library of Medicine .[3]
Sources
- 1. Piritramide | C27H34N4O | CID 9331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide [cymitquimica.com]
- 3. Piritramid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Piritramide - Wikipedia [en.wikipedia.org]
- 6. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE | CAS 39633-82-4 [matrix-fine-chemicals.com]
- 8. (1,4’-Bipiperidine)-4’-carboxamide | SIELC Technologies [sielc.com]
Infrared (IR) Spectrum Reference and Comparative Analysis for 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Executive Summary
In modern drug discovery, bipiperidine carboxamide derivatives serve as critical structural scaffolds, frequently utilized in the development of ligands targeting G-protein coupled receptors (GPCRs), muscarinic receptors, and synthetic opioids. 1'-ethyl-1,4'-bipiperidine-4-carboxamide is a highly specific intermediate whose structural integrity must be rigorously verified during library synthesis.
This guide provides an authoritative reference for the Infrared (IR) spectrum of 1'-ethyl-1,4'-bipiperidine-4-carboxamide. By objectively comparing its spectral signature against common synthetic alternatives—namely the benzyl-substituted and unsubstituted analogs—this document equips analytical chemists with the diagnostic markers necessary for rapid, non-destructive structural validation.
Spectroscopic Fundamentals of Bipiperidine Carboxamides
The IR spectrum of 1'-ethyl-1,4'-bipiperidine-4-carboxamide is defined by two primary structural domains: the primary carboxamide group and the tertiary amine-containing bipiperidine core.
-
The Amide Region: The primary amide group (-CONH₂) yields highly diagnostic absorption bands. The Amide I band , which is predominantly driven by the C=O stretching vibration, typically manifests between 1600–1800 cm⁻¹[1]. For primary amides in a solid state, this peak sharply centers around 1650–1680 cm⁻¹. The Amide II band , arising from the N-H in-plane bending coupled with C-N stretching, appears between 1470–1570 cm⁻¹[1]. Furthermore, the N-H stretching vibrations (Amide A region) present as a distinct doublet (asymmetric and symmetric) between 3180–3350 cm⁻¹.
-
The Bipiperidine Core: The saturated heterocyclic rings generate strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). The tertiary amine nature of the core is characterized by C-N stretching and C-H twisting vibrations localized in the 1200–1300 cm⁻¹ fingerprint region[2].
-
The N1'-Ethyl Substituent: The presence of the ethyl group introduces a specific CH₃ symmetric bending vibration (the "umbrella" mode) near 1375 cm⁻¹, which is critical for distinguishing it from unsubstituted analogs.
Comparative Spectral Analysis
To objectively evaluate the identity of a synthesized batch, 1'-ethyl-1,4'-bipiperidine-4-carboxamide must be differentiated from structurally adjacent alternatives. We compare it against two common analogs:
-
1'-benzyl-1,4'-bipiperidine-4-carboxamide (CAS 1762-50-1)[3]
-
[1,4'-bipiperidine]-4'-carboxamide (Unsubstituted core, CID 96486)[4]
Quantitative Spectral Comparison Table
| Vibrational Mode | 1'-Ethyl Derivative (Target) | 1'-Benzyl Derivative Alternative | Unsubstituted Core Alternative |
| Amide N-H Stretch | ~3350, ~3180 cm⁻¹ (Doublet) | ~3350, ~3180 cm⁻¹ (Doublet) | ~3350, ~3180 cm⁻¹ (Doublet) |
| 2° Amine N-H Stretch | Absent | Absent | ~3300 cm⁻¹ (Broad overlap) |
| Aromatic C-H Stretch | Absent | ~3030 cm⁻¹ (Weak but sharp) | Absent |
| Aliphatic C-H Stretch | 2950, 2850 cm⁻¹ (Strong) | 2950, 2850 cm⁻¹ (Strong) | 2950, 2850 cm⁻¹ (Strong) |
| Amide I (C=O Stretch) | ~1660–1680 cm⁻¹ | ~1660–1680 cm⁻¹ | ~1660–1680 cm⁻¹ |
| Aromatic C=C Stretch | Absent | ~1600, 1495 cm⁻¹ | Absent |
| Amide II (N-H Bend) | ~1620–1640 cm⁻¹ | ~1620–1640 cm⁻¹ | ~1620–1640 cm⁻¹ |
| Piperidine C-N Stretch | ~1200–1300 cm⁻¹ | ~1200–1300 cm⁻¹ | ~1200–1300 cm⁻¹ |
| Aromatic C-H Bend | Absent | ~730, 690 cm⁻¹ (Strong) | Absent |
Diagnostic Logic: The ethyl derivative is confirmed by verifying the primary amide and aliphatic core, while explicitly confirming the absence of aromatic >3000 cm⁻¹ stretches (ruling out the benzyl derivative) and the absence of a secondary amine stretch (ruling out the unsubstituted core).
Figure 1: ATR-FTIR spectral differentiation workflow for bipiperidine carboxamide derivatives.
Self-Validating ATR-FTIR Protocol
To ensure high scientific integrity, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) methodology is designed as a self-validating system. ATR is preferred over KBr pelleting because it eliminates moisture absorption artifacts and pressure-induced polymorphic changes.
Step 1: Instrument Calibration (Self-Validation Checkpoint)
-
Action: Scan a standard 1.5 mil polystyrene calibration film.
-
Causality: Validates the wavenumber accuracy of the interferometer. The system is only validated if the polystyrene peak at exactly 1601.2 cm⁻¹ is resolved. This is critical because the Amide I band (1600–1800 cm⁻¹) relies on precise calibration in this exact region[1].
Step 2: Background Acquisition
-
Action: Collect a 32-scan background spectrum of the clean diamond or ZnSe ATR crystal.
-
Causality: Atmospherics (water vapor at ~3600–3800 cm⁻¹ and CO₂ at ~2350 cm⁻¹) naturally fluctuate. Capturing a fresh background immediately prior to the sample ensures these peaks are mathematically subtracted, preventing them from obscuring the critical N-H stretching bands.
Step 3: Sample Application and Compression
-
Action: Deposit 1–2 mg of the solid 1'-ethyl-1,4'-bipiperidine-4-carboxamide onto the crystal. Lower the anvil to apply consistent pressure until the force gauge indicates optimal contact.
-
Causality: The IR evanescent wave only penetrates 0.5 to 2 micrometers into the sample. Intimate contact is mechanically required to achieve a high signal-to-noise ratio, particularly for resolving the weaker CH₃ bending modes.
Step 4: Spectral Acquisition and Processing
-
Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm via the spectrometer's software.
-
Causality: Co-adding scans increases the signal-to-noise ratio by the square root of the number of scans. The ATR correction mathematically compensates for the wavelength-dependent penetration depth (where lower wavenumbers penetrate deeper, artificially inflating peak intensities), allowing the resulting spectrum to be directly compared against standard transmission libraries.
Step 5: Spectral QA/QC Interpretation
-
Action: Verify the Amide I peak (~1670 cm⁻¹). Scan the >3000 cm⁻¹ region to ensure a flat baseline (confirming the absence of unreacted benzyl-protected precursors)[3]. Scan the 1200–1300 cm⁻¹ region to confirm the intact piperidine C-N framework[2].
References
-
[4] National Center for Biotechnology Information (PubChem). [1,4'-Bipiperidine]-4'-carboxamide. NIH. Retrieved from:[Link]
-
[1] ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from:[Link]
Sources
Structural confirmation of bipiperidine isomers via X-ray crystallography
Structural Elucidation of Bipiperidine Isomers: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities
As a Senior Application Scientist, I frequently encounter the stereochemical ambiguities inherent in saturated nitrogen heterocycles. Bipiperidines—specifically the 2,2'-, 3,3'-, and 4,4'-regioisomers—are ubiquitous scaffolds in medicinal chemistry and transition metal catalysis. However, their structural validation is notoriously complex. The presence of multiple stereocenters, combined with low energy barriers for both ring-flipping and nitrogen inversion, creates a highly dynamic stereochemical landscape.
This guide objectively compares X-ray crystallography against alternative analytical modalities for the structural confirmation of bipiperidine isomers, providing actionable, self-validating experimental protocols grounded in field-proven literature.
The Conformational and Stereochemical Conundrum
To understand why the structural confirmation of bipiperidines requires advanced modalities, we must examine the causality of their behavior in solution. A molecule like 2,2'-bipiperidine possesses two chiral centers, resulting in three distinct stereoisomers: a symmetric meso form (R,S) and a racemic pair of enantiomers (R,R and S,S).
In solution, these molecules undergo rapid conformational interconversion. When coordinated to transition metals, rapid atropisomerization can occur. This dynamic averaging renders standard 1D and 2D NMR spectra uninformative, obscuring the true conformational minima and relative stereochemistry [1]. Consequently, a static, high-resolution technique is mandated to freeze these conformations and unambiguously assign the 3D atomic coordinates.
Logical classification of bipiperidine structural and stereochemical isomers.
Comparative Analysis of Analytical Modalities
While X-ray crystallography is the definitive gold standard for absolute configuration, it operates within a broader analytical ecosystem. The table below summarizes the quantitative and qualitative performance metrics of these alternatives when applied to bipiperidine derivatives [2].
| Analytical Modality | Phase | Resolution / Output | Stereochemical Efficacy for Bipiperidines | Key Limitation |
| Single-Crystal X-Ray Diffraction (SCXRD) | Solid | Atomic (< 0.8 Å) | Definitive. Yields absolute configuration (via anomalous dispersion) and precise bond lengths. | Requires high-quality, diffracting single crystals. |
| Nuclear Magnetic Resonance (NMR) | Solution | Conformational Average | Moderate. NOESY/ROESY can suggest relative stereochemistry, but rapid ring-flipping causes signal overlap. | Cannot independently determine absolute configuration without chiral derivatization. |
| Chiral HPLC | Solution | Macroscopic (Retention Time) | High for Separation. Quantifies enantiomeric excess (ee%). | Provides no direct 3D structural data; requires reference standards. |
| Vibrational Circular Dichroism (VCD) | Solution | Molecular Vibrations | High. Determines absolute configuration in solution when paired with DFT calculations [3]. | Computationally intensive; highly sensitive to solvent effects. |
Experimental Methodology: A Self-Validating X-Ray Crystallography Protocol
To achieve unambiguous structural confirmation of bipiperidine diastereomers, the following protocol establishes a self-validating system. Every step includes an internal check to ensure data integrity.
Phase I: Crystal Engineering and Isolation
-
Solvent Selection: Dissolve the purified bipiperidine isomer in a minimal volume of a polar aprotic solvent (e.g., acetonitrile).
-
Counter-Ion Introduction: For basic bipiperidines, forming a salt (e.g., diperchlorate or hydrochloride) restricts conformational flexibility. Causality: The ionic interactions increase the lattice energy, facilitating the formation of robust, highly ordered single crystals [4].
-
Vapor Diffusion: Place the sample vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether). Allow slow vapor diffusion over 48–72 hours.
-
Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation confirms the single-crystal nature and an absence of macroscopic twinning.
-
Phase II: Data Collection at Cryogenic Temperatures
-
Mounting: Coat a 0.1–0.3 mm crystal in paratone oil and mount it on a goniometer loop.
-
Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors), which exponentially increases high-angle diffraction intensity and prevents radiation damage to the organic sample.
-
Diffraction: Irradiate with Cu-Kα (λ = 1.54184 Å) radiation. Causality: Cu-Kα is preferred over Mo-Kα for light-atom structures (C, H, N) to maximize the anomalous scattering signal necessary for absolute structure determination.
Phase III: Structure Solution and Refinement
-
Phase Solution: Utilize intrinsic phasing algorithms (e.g., SHELXT) to solve the phase problem.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
. -
Absolute Structure Validation: Calculate the Flack parameter.
-
Validation Checkpoint: A Flack parameter of
mathematically validates the correct absolute stereochemistry. A value near indicates the inverted enantiomer (requiring coordinate inversion), while a value near indicates racemic twinning.
-
Workflow for the stereochemical resolution of bipiperidine isomers.
Field-Proven Case Studies
Case Study A: Overcoming NMR Limitations in Platinum-Bipiperidine Complexes In the development of cisplatin analogues, researchers synthesized 2,2′-bipiperidine(dimethylmalonato)platinum(II) complexes. Initial NMR spectroscopy of these DNA cross-link retro models was severely compromised by rapid atropisomerization (rotation around the Pt-N bond), rendering the spectra completely uninformative. By employing X-ray crystallography, the researchers successfully captured the distinct head-to-head (HH) and head-to-tail (HT) conformers in the solid state. This provided the definitive structural coordinates required to build accurate molecular mechanics (MMD) retro-models for subsequent solution-state analysis [1].
Case Study B: Differentiating Meso and Racemic PYBP Ligands The synthesis of 1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine (PYBP) yields two diastereomeric forms: rac-PYBP and meso-PYBP. While NMR spectroscopy could elucidate their basic chemical connectivity, it could not definitively map the protonation sites or the exact 3D spatial arrangement of the piperidine rings. X-ray crystallographic analysis of the diperchlorate salts structurally confirmed not only the meso vs. racemic identities but also proved that protonation occurs preferentially on the aliphatic nitrogen atoms rather than the pyridine nitrogens [4]. This structural clarity was paramount for optimizing their subsequent use as catalysts in manganese(II)-mediated alkene epoxidation.
References
-
Chifotides, H. T., Koshlap, K. M., Pérez, L. M., & Dunbar, K. R. (2008). "NMR and X-ray Structural Characterization of a Cisplatin Analogue Able To Slow Down the Pt−N7 Rotation of a Coordinated Guanine Base by a Billion-Fold Times: 2,2′-Bipiperidine(dimethylmalonato)platinum(II) Complex." Inorganic Chemistry, 47(11), 4909-4917. URL:[Link]
-
MDPI. "Special Issue: New Challenges in Structure Elucidation of Marine Natural Products: NMR Analyses and Other Advanced Methods." Marine Drugs. URL:[Link]
-
US Department of Energy Office of Scientific and Technical Information. "Manganese(II) complexes of 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP): Synthesis, structure, catalytic properties." OSTI.gov. URL:[Link]
Sources
Quality control parameters for 1'-ethyl-1,4'-bipiperidine-4-carboxamide
Executive Summary & Strategic Context
1'-ethyl-1,4'-bipiperidine-4-carboxamide is a critical piperidine-based intermediate, structurally significant in the synthesis of antipsychotics (e.g., substituted benzamides) and specific muscarinic antagonists.[1][2][3] Its quality directly correlates to the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).[3][4]
The Core Challenge: This molecule presents a "perfect storm" for quality control:
-
High Polarity: The bipiperidine core leads to poor retention on standard C18 HPLC columns.[3][4]
-
Weak Chromophore: It lacks a conjugated system, making UV detection at standard wavelengths (254 nm) ineffective; detection is forced to the noisy 205–210 nm range.[3][4]
-
Basic Nature: Secondary and tertiary amines cause severe peak tailing due to silanol interactions.[3][4]
This guide compares the Standard Industrial Grade (often used for cost-efficiency) against High-Purity Reference Standards , and objectively evaluates Traditional HPLC-UV versus Modern HILIC-MS/CAD methodologies for characterization.[1][2][3]
Comparative Analysis: Product Grades & Analytical Methods
A. Product Grade Performance: Technical vs. Pharma Grade
Researchers often substitute Technical Grade (95%) for Pharma Grade (>99%) to reduce costs.[3][4] The table below quantifies the risks associated with this "Alternative."
| Parameter | Pharma Grade (Reference Std) | Technical Grade (Alternative) | Impact on Downstream Application |
| Assay (Titration) | 99.5% ± 0.5% | 95.0% – 97.0% | Stoichiometry Failure: Inaccurate molar ratios lead to incomplete reactions and difficult workups.[1][2][3] |
| Total Impurities | < 0.2% | > 2.0% | Catalyst Poisoning: Trace amines in Tech Grade can deactivate Pd/C or Raney Nickel catalysts in subsequent hydrogenation steps.[3][4] |
| Water Content (KF) | < 0.5% | 1.0% – 3.0% | Side Reactions: Excess water hydrolyzes acid chlorides or activates coupling reagents prematurely.[3][4] |
| Solubility (MeOH) | Clear, Colorless | Hazy, Yellow tint | Filtration Issues: Insolubles in Tech Grade clog microfluidic reactors or HPLC frits.[3][4] |
B. Analytical Method Comparison: UV vs. MS/CAD
Objective: To determine the most reliable method for quantifying 1'-ethyl-1,4'-bipiperidine-4-carboxamide.
| Feature | Method A: Traditional HPLC-UV | Method B: HILIC-MS / CAD | Verdict |
| Stationary Phase | C18 (High pH resistant) | HILIC (Bare Silica or Amide) | Method B Wins: HILIC provides superior retention for polar amines without aggressive pH buffers.[1][2][3] |
| Detection Limit | High (LOQ ~10 ppm) | Low (LOQ < 0.1 ppm) | Method B Wins: Essential for detecting genotoxic impurities.[3][4] |
| Peak Shape | Often Tailing (Tf > 1.[3][4]5) | Sharp (Tf < 1.[3][4]2) | Method B Wins: MS source conditions naturally suppress silanol effects.[3][4] |
| Cost/Run | Low ($) | High ( | Method A Wins: Sufficient for routine assay, but insufficient for trace impurity analysis.[3][4] |
Critical Quality Control Parameters (The "Specs")
To validate the quality of 1'-ethyl-1,4'-bipiperidine-4-carboxamide, the following specification limits are recommended based on ICH Q3A/Q3B guidelines.
-
Identification:
-
Purity (HPLC): NLT 98.5% (Area %).
-
Loss on Drying (LOD): NMT 0.5% (This compound is hygroscopic; water mimics the amide mass in some gravimetric assays).[3][4]
-
Residue on Ignition: NMT 0.1%.
Experimental Protocols
Protocol A: High-pH HPLC Method (Routine Assay)
Rationale: Standard acidic mobile phases cause the basic nitrogen to protonate, leading to early elution and peak tailing.[3][4] We use a high pH buffer to keep the amine neutral, increasing hydrophobicity and retention on C18.[3][4]
-
Instrument: HPLC with UV-Vis Detector.
-
Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm).[1][2][3][4] Note: Standard silica columns will dissolve at this pH.[3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Gradient:
-
Detection: UV at 210 nm (Critical: 254 nm will show almost no signal).[3][4]
-
System Suitability: Tailing Factor < 1.5; Theoretical Plates > 5000.[3][4]
Protocol B: Non-Aqueous Titration (Absolute Purity)
Rationale: HPLC determines relative purity (area %).[3][4] Titration determines absolute mass purity, accounting for inorganic salts that HPLC misses.[3][4]
-
Solvent: Dissolve 150 mg of sample in 50 mL of Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.
-
Indicator: Crystal Violet (End point: Blue to Blue-Green) or Potentiometric detection.
-
Calculation: Each mL of 0.1 N HClO₄ is equivalent to [MW/10] mg of substance.[3][4]
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct QC path based on the sample's intended application.[3]
Caption: Decision matrix for selecting analytical depth based on downstream application requirements.
Diagram 2: Impurity & Degradation Logic
Understanding where the product fits in the reaction scheme is vital for identifying likely impurities (e.g., the des-ethyl precursor).[1][2][3]
Caption: Synthesis pathway highlighting Critical Quality Attributes (CQA): Impurity A (Des-ethyl) and Impurity B (Quaternary salt).
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . General Chapter 2.2.29 Liquid Chromatography. Strasbourg, France: EDQM.[3][4] (Provides the SST requirements for tailing factors in basic compounds). [2][3][4]
-
U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (Establishes the <0.10% reporting threshold for impurities).
-
PubChem Database . Compound Summary: [1,4'-Bipiperidine]-4'-carboxamide.[1][2][3][6][7] National Center for Biotechnology Information.[3][4] (Structural grounding for the bipiperidine core). [2][3][4]
-
McCalley, D. V. (2010).[3][4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Source for HILIC method superiority for polar amines).
-
Waters Corporation . XBridge BEH C18 Column Care & Use Manual. (Source for High pH stability protocols for basic amines). [1][2][3][4]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 26844-12-2: Indoramin | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. Indoramin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (1,4’-Bipiperidine)-4’-carboxamide | SIELC Technologies [sielc.com]
- 7. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking yield and purity against patented synthesis methods
Benchmarking Yield and Purity: Biocatalytic Multicomponent Synthesis vs. Patented Batch Routes for Nirmatrelvir
The Benchmarking Imperative
The rapid clinical deployment of Nirmatrelvir (the active Mpro inhibitor in Paxlovid) during the COVID-19 pandemic relied heavily on a patented linear batch synthesis developed by Pfizer (US Patent 11,351,149)[1]. While this route was optimized for emergency scale-up, it relies on traditional peptide coupling reagents and hazardous dehydrating agents, leading to a high Process Mass Intensity (PMI) and localized epimerization risks[2].
For drug development professionals seeking freedom to operate, lower environmental impact, and superior atom economy, benchmarking this patented route against next-generation methodologies is critical. In this guide, we objectively benchmark the patented batch process against two state-of-the-art alternatives: a Biocatalytic Ugi-type 3-Component Reaction (U-3CR) [3] and a Continuous Flow T3P-mediated Synthesis [4].
Mechanistic Deconstruction: Causality Behind the Chemistry
The Patented Bottleneck: Linear Amidation and Dehydration
The traditional patented route utilizes HATU or EDC/HOPO for amide bond formation[1]. The mechanistic flaw here lies in the activation of the carboxylic acid, which frequently leads to epimerization at the tert-leucine chiral center via an oxazolone intermediate[5]. Furthermore, the endgame dehydration of the primary amide to the nitrile requires the Burgess reagent in chlorinated solvents (CH₂Cl₂)[4]. The Burgess reagent is highly moisture-sensitive, atom-inefficient, and generates stoichiometric sulfate byproducts, complicating downstream purification and driving up the E-factor[4].
Alternative 1: Biocatalytic Desymmetrization & U-3CR
To bypass the linear peptide coupling entirely, developed a chemoenzymatic route[3]. The causality of this method's success rests on two pillars:
-
Enzymatic Desymmetrization: The monoamine oxidase N (MAO-N) D5 mutant selectively oxidizes one enantiotopic C–N bond of a meso-pyrrolidine, yielding a chiral bicyclic imine with >99% enantiomeric excess (ee)[3].
-
Concave Face Shielding in U-3CR: In the subsequent Ugi-type multicomponent reaction, the gem-dimethyl moiety of the bicyclic imine sterically shields the concave face of the molecule[3]. This forces the incoming isocyanide to attack exclusively from the convex face, driving the reaction to an exceptional diastereomeric ratio (dr) of >25:1 without the need for transition metals[3].
Alternative 2: Continuous Flow T3P DehydrationVeeramani et al. (2023) demonstrated that the Burgess reagent can be replaced by Propylphosphonic anhydride (T3P)[4]. While T3P is sluggish in batch, migrating the reaction to a continuous flow microreactor fundamentally alters the kinetics[4]. The high surface-area-to-volume ratio in flow channels facilitates rapid heat transfer, allowing the dehydration to proceed safely at 100 °C under pressure[4]. This reduces a 12–16 hour batch process to a 30-minute residence time while suppressing thermal degradation[4].
Caption: Workflow comparison between the patented linear batch synthesis and the biocatalytic U-3CR alternative.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs). Do not proceed to subsequent steps unless IPC criteria are met.
Protocol A: Biocatalytic U-3CR Assembly (Alternative 1)
Objective: Synthesize Nirmatrelvir core via one-pot multicomponent assembly.
-
Enzymatic Oxidation: Suspend meso-pyrrolidine (100 mM) in potassium phosphate buffer (pH 7.5). Add MAO-N D5 whole cells (20 g/L) and catalase (to mitigate H₂O₂ toxicity). Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.
-
IPC 1 (Chiral HPLC): Sample 100 µL, extract with EtOAc. Analyze via Chiralpak IG column. Validation Gate: Proceed only if ee > 99% and conversion > 95%.
-
Imine Isolation: Extract the aqueous layer with MTBE, dry over MgSO₄, and concentrate to yield the chiral bicyclic imine.
-
U-3CR Assembly: In a dry flask under N₂, dissolve the chiral imine (1.0 equiv), commercial N-trifluoroacetyl-tert-leucine (1.0 equiv), and the target isocyanide (1.0 equiv) in anhydrous MeOH (0.5 M). Stir at 25 °C for 24 hours.
-
IPC 2 (LC-MS): Monitor the disappearance of the imine mass [M+H]⁺. Validation Gate: Proceed to saponification only when imine signal is < 1% relative to product.
-
Workup: Concentrate in vacuo, purify via flash chromatography (3% MeOH in CH₂Cl₂) to yield the Nirmatrelvir precursor.
Caption: Mechanistic logic of the Ugi-type three-component reaction (U-3CR) driven by concave face shielding.
Protocol B: Continuous Flow T3P Dehydration (Alternative 2)
Objective: Convert primary amide to Nirmatrelvir nitrile bypassing the Burgess reagent.
-
System Priming: Prime a tubular flow reactor (e.g., Vapourtec R-Series, 10 mL PFA coil) with anhydrous THF at 1.0 mL/min[6]. Set reactor temperature to 100 °C and back-pressure regulator (BPR) to 5 bar[7].
-
Reagent Preparation:
-
Stream A: Primary amide precursor (0.2 M) and DIPEA (0.5 M) in THF.
-
Stream B: T3P (50 wt% in EtOAc, 0.4 M) in THF.
-
-
Continuous Processing: Pump Stream A and Stream B at equal flow rates (0.16 mL/min each) to achieve a residence time of 30 minutes in the heated zone[4].
-
IPC 3 (At-Line HPLC): Collect the output stream and analyze via reverse-phase HPLC (C18 column, MeCN/H₂O gradient). Validation Gate: Ensure primary amide peak area is < 0.5%.
-
Isolation: Quench the output stream with saturated aqueous NaHCO₃, extract with EtOAc, and crystallize to obtain Nirmatrelvir API[4].
Quantitative Benchmarking
The following table synthesizes the experimental data comparing the patented batch route against the two modern alternatives.
| Metric | Patented Batch Route (Pfizer) | Biocatalytic U-3CR | Continuous Flow (T3P) |
| Overall Yield | ~48–62%[2] | ~70–83% (Highly Convergent)[3] | Comparable to Batch[4] |
| Final Step Yield | 70–81%[1] | 83% (One-pot oxidation/dehydration)[3] | >90% (Flow output)[6] |
| Purity (HPLC) | >95% (Requires multiple purifications)[1] | >99% (Fewer intermediate purifications)[3] | >97% (Direct from flow)[4] |
| Stereocontrol | Prone to epimerization at tert-leucine[5] | >25:1 dr, >99% ee (Enzyme-directed)[3] | Retains input stereochemistry[4] |
| Endgame Time | 12–16 hours[4] | 24 hours (One-pot assembly)[3] | 30 minutes (Residence time)[4] |
| Key Reagents | HATU, EDC, Burgess Reagent[1] | MAO-N D5, PhI(OAc)₂, TEMPO[3] | T3P, DIPEA[4] |
| Sustainability | High PMI (~108), Chlorinated solvents[2] | Atom-economic, avoids transition metals[3] | Eliminates Burgess reagent toxicity[4] |
Strategic Verdict
Benchmarking reveals that while the patented batch route was sufficient for rapid pandemic response, it is fundamentally limited by thermodynamic inefficiencies and hazardous reagent profiles.
For organizations prioritizing stereochemical purity and atom economy , the Biocatalytic U-3CR represents a paradigm shift. By leveraging enzymatic desymmetrization and concave face shielding, it eliminates the need for problematic peptide coupling agents entirely. Conversely, for organizations prioritizing throughput and scalability of existing precursors , the Continuous Flow T3P method offers an immediate, drop-in replacement for the Burgess reagent, drastically reducing reaction times from 16 hours to 30 minutes while improving the safety profile.
References
-
Ruijter, E., et al. (2023). "Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir." The Journal of Organic Chemistry. URL:[Link]
-
Veeramani, K., et al. (2023). "Alternate end-game strategies towards Nirmatrelvir synthesis: Defining a continuous flow process for the preparation of an anti-COVID drug." Tetrahedron Letters. URL:[Link]
-
Kincaid, J. R., et al. (2022). "A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid." Organic Letters. URL:[Link]
-
Carofiglio, F., et al. (2024). "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches." MDPI Molecules. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
